5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFPTCYBFJOZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620275 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-64-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 837392-64-0). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and outlines its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the role of this compound in the synthesis of potent inhibitors targeting key signaling pathways in cancer, such as those mediated by VEGFR, PDGFR, and c-Kit.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its core structure consists of an indolin-2-one moiety functionalized with a pinacol boronate ester at the 5-position. This boronate group is a key functional handle for palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 837392-64-0 | [1][2] |
| Molecular Formula | C₁₄H₁₈BNO₃ | [1] |
| Molecular Weight | 259.11 g/mol | [1] |
| Melting Point | 232.0 to 236.0 °C | [2] |
| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data:
While specific spectra for this compound are not widely published in publicly accessible databases, the structural confirmation of closely related indoline boronate esters has been achieved using standard spectroscopic techniques. The expected spectral characteristics are as follows:
-
¹H NMR: Resonances corresponding to the aromatic protons of the indolin-2-one core, a singlet for the methylene protons at the 3-position, a broad singlet for the NH proton, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.
-
¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the boron atom showing a characteristic chemical shift), the methylene carbon, and the carbons of the pinacol group.
-
FT-IR: Characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as B-O stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
Synthesis
The primary synthetic route to this compound is the Miyaura borylation of 5-bromoindolin-2-one.[1] This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the facile introduction of various aryl and heteroaryl substituents at the 5-position of the indolin-2-one core, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 5-aryl-indolin-2-one product.
Role in Kinase Inhibitor Synthesis
The indolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors. By utilizing this compound, medicinal chemists can efficiently synthesize libraries of analogues with diverse substitutions at the 5-position to probe the binding pocket of target kinases and optimize for potency and selectivity. This building block is particularly relevant for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.
References
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, also known as 2-Oxoindoline-5-boronic acid pinacol ester, is a synthetically versatile heterocyclic compound. It incorporates the privileged indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active molecules and pharmaceuticals, with a boronic acid pinacol ester functional group. This boronic ester moiety renders the molecule an invaluable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a central indolin-2-one core, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position of the bicyclic system.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one |
| Synonyms | 2-Oxoindoline-5-boronic acid pinacol ester, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole |
| CAS Number | 837392-64-0[1] |
| Molecular Formula | C₁₄H₁₈BNO₃[1] |
| Molecular Weight | 259.11 g/mol [1] |
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 232.0 to 236.0 °C | [1] |
| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 14.24 ± 0.20 |[1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This involves a palladium-catalyzed cross-coupling of a halogenated indolin-2-one precursor with a diboron reagent.
Experimental Protocol: Miyaura Borylation
This protocol is based on established procedures for the synthesis of similar aryl boronic esters.
Materials:
-
5-Bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 5-bromoindolin-2-one (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.
-
To the degassed suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Characterization (Expected)
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | s (br) | 1H | NH |
| ~7.6 | d | 1H | Ar-H |
| ~7.5 | s | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~3.5 | s | 2H | CH₂ |
| 1.3 | s | 12H | 4 x CH₃ |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~178 | C=O |
| ~145 | Ar-C |
| ~135 | Ar-C |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~110 | Ar-CH |
| ~84 | C-(CH₃)₂ |
| ~36 | CH₂ |
| ~25 | CH₃ |
Biological Significance and Potential Applications
The indolin-2-one core is a well-established pharmacophore found in a variety of kinase inhibitors approved for cancer therapy. The introduction of a boronic acid pinacol ester at the 5-position provides a strategic handle for the synthesis of novel derivatives through Suzuki-Miyaura cross-coupling. This allows for the rapid generation of libraries of compounds with diverse substitutions at this position, which can be screened for biological activity.
While no specific biological data for this compound has been found in the reviewed literature, indole derivatives are known to interact with various signaling pathways implicated in cancer and other diseases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel indolin-2-one derivatives. Its straightforward synthesis via Miyaura borylation from commercially available starting materials makes it an accessible intermediate for researchers in medicinal chemistry and materials science. While specific biological data for this compound is limited, its structural motifs suggest significant potential for the development of new therapeutic agents, particularly kinase inhibitors. Further investigation into the biological activities of its derivatives is a promising area for future research.
References
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one synthesis from 5-Bromo-2-oxindole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Palladium-Catalyzed Borylation of 5-Bromo-2-oxindole.
This technical guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole. This transformation is a key step in the synthesis of various biologically active molecules and advanced materials. The core of this process lies in the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.
Reaction Overview
The synthesis of this compound from 5-bromo-2-oxindole is achieved through a Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (5-bromo-2-oxindole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting product, an aryl boronic ester, is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The general reaction scheme is as follows:
Caption: General reaction scheme for the Miyaura borylation of 5-Bromo-2-oxindole.
Experimental Data
The following table summarizes typical reaction conditions and reported yields for the Miyaura borylation of aryl bromides, providing a comparative basis for the synthesis of the target compound.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80-100 | 12-24 | 70-90 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | 8-16 | 85-95 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 75-92 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound from 5-bromo-2-oxindole.
Materials:
-
5-Bromo-2-oxindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 5-bromo-2-oxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equiv), and potassium acetate (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 5-bromo-2-oxindole.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 5-(Bpin)indolin-2-one.
Reaction Mechanism
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Miyaura borylation reaction.
The catalytic cycle begins with the oxidative addition of the aryl bromide (5-bromo-2-oxindole) to a palladium(0) complex. The resulting palladium(II) species undergoes ligand exchange with the acetate base, followed by transmetalation with bis(pinacolato)diboron. Finally, reductive elimination yields the desired aryl boronic ester and regenerates the active palladium(0) catalyst.
Conclusion
The Miyaura borylation of 5-bromo-2-oxindole provides an efficient and reliable method for the synthesis of this compound. This technical guide outlines the key aspects of this transformation, including reaction conditions, a detailed experimental protocol, and the underlying reaction mechanism. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Technical Guide: Spectroscopic and Synthetic Profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the versatile chemical intermediate, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound, identified by its CAS number 837392-64-0, is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.
Core Spectroscopic Data
Table 1: Expected Spectroscopic Data Summary
| Spectroscopy | Data Type | Expected Values |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.5 ppm, CH₂ (indolinone): ~3.5 ppm, CH₃ (pinacol): ~1.3 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~175 ppm, Aromatic Carbons: ~110-150 ppm, C-B: ~84 ppm, CH₂ (indolinone): ~36 ppm, CH₃ (pinacol): ~25 ppm |
| Mass Spec. | Molecular Ion | [M+H]⁺: 260.13 |
| Infrared (IR) | Wavenumber (cm⁻¹) | N-H stretch: ~3200-3300 cm⁻¹, C=O stretch: ~1700-1720 cm⁻¹, B-O stretch: ~1300-1350 cm⁻¹ |
Experimental Protocols
The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation reaction. The following protocol is a representative procedure based on established methods for similar substrates.
Synthesis of this compound
This synthesis involves the conversion of 5-bromoindolin-2-one to the corresponding boronate ester.
Reaction Scheme:
Figure 1: Synthetic pathway for the Miyaura borylation of 5-bromoindolin-2-one.
Materials:
-
5-Bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
To this suspension, add Pd(dppf)Cl₂ (0.03 eq).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Spectroscopic Characterization Workflow
The following workflow outlines the standard procedures for obtaining the key spectroscopic data for the synthesized compound.
Figure 2: Workflow for the spectroscopic characterization of the target compound.
This technical guide serves as a foundational resource for researchers working with this compound. For critical applications, it is recommended to fully characterize the compound in-house to confirm its identity and purity.
An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols relevant to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its indolin-2-one core is recognized as a privileged scaffold in drug discovery.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈BNO₃ | [1] |
| Molecular Weight | 259.11 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 232.0 to 236.0 °C | [1] |
| Boiling Point (Predicted) | 424.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |
| CAS Number | 837392-64-0 | [1] |
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: P261, P264, P280, P271
-
Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Safe Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Storage:
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
First-Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: May be harmful if swallowed. Seek immediate medical assistance.
Experimental Protocols
This compound is a key intermediate, typically synthesized via a Miyaura borylation reaction and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Synthesis of this compound via Miyaura Borylation
This protocol describes the palladium-catalyzed borylation of 5-bromo-2-oxindole.
Workflow Diagram:
Caption: General workflow for the Miyaura borylation synthesis.
Detailed Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-oxindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03-0.05 equiv), and potassium acetate (KOAc) (2.0-3.0 equiv).[2][3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) (0.02-0.05 equiv).[4][5]
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add a solvent system such as a mixture of toluene and ethanol, or 1,4-dioxane and water. Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.
-
Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and remove the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure 5-aryl-indolin-2-one product.
Role in Signaling Pathways
The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this structure are known to target a variety of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[6][7]
One significant mechanism of action for certain indolin-2-one derivatives is the inhibition of the Thioredoxin Reductase (TrxR) enzyme. TrxR is a key component of the thioredoxin system, which maintains the cellular redox balance.[6][8] Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and the oxidation of thioredoxin (Trx).[6][9] In its reduced state, Trx binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[10] When Trx is oxidized, it dissociates from ASK1, leading to the activation of the ASK1 signaling cascade.[6][11] Activated ASK1 then phosphorylates and activates downstream kinases in the mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][9] The activation of these stress-related pathways ultimately leads to the induction of apoptosis (programmed cell death).[6][8]
Caption: Inhibition of TrxR by indolin-2-one derivatives leads to apoptosis.
This guide serves as a foundational resource for researchers working with this compound. Adherence to the safety and handling protocols is paramount. The provided experimental procedures offer a starting point for the synthesis and application of this versatile compound in the development of novel chemical entities.
References
- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian thioredoxin is a direct inhibitor of apoptosis signal-regulating kinase (ASK) 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Indolin-2-One Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, most notably in oncology. This technical guide provides an in-depth overview of the significant biological activities of indolin-2-one derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Anticancer Activity: Targeting Key Signaling Pathways
Indolin-2-one derivatives have emerged as a cornerstone in modern oncology, primarily through their potent activity as kinase inhibitors. By competitively binding to the ATP-binding pocket of various protein kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[1][2]
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many anticancer indolin-2-ones is the inhibition of receptor tyrosine kinases (RTKs).[3] Notably, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets.[4] Inhibition of these receptors blocks downstream signaling, leading to a reduction in tumor-induced angiogenesis, which is critical for supplying nutrients to tumors.[4] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a multi-targeted RTK inhibitor based on the indolin-2-one scaffold.[4]
Beyond RTKs, other kinase targets include Aurora B kinase, a crucial regulator of the cell cycle, and cyclin-dependent kinases (CDKs).[5] Some derivatives also exhibit anticancer effects by inhibiting other critical cellular proteins like thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells.
Key Signaling Pathway: VEGFR-2 Inhibition
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream cascades, including the PLC-γ-PKC-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival.[6][7] Indolin-2-one-based inhibitors block the initial ATP binding, preventing this entire cascade.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Boronate Esters in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate esters have emerged as remarkably versatile and indispensable reagents in the field of organic synthesis. Their unique combination of stability, reactivity, and functional group tolerance has positioned them as crucial building blocks in the construction of complex organic molecules, with profound implications for medicinal chemistry and materials science.[1][2] These organoboron compounds are characterized by a boron atom bonded to two oxygen atoms, which are typically part of a diol, forming a cyclic ester. This structure imparts a balance of stability for isolation and purification while allowing for facile transmetalation in various cross-coupling reactions.[3][4] This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic intricacies of boronate esters, with a focus on their pivotal role in modern synthetic methodologies.
I. Synthesis of Boronate Esters
The accessibility of boronate esters is a key factor in their widespread use. Several robust and high-yielding methods have been developed for their synthesis, catering to a diverse range of substrates.
Esterification of Boronic Acids
The most straightforward method for the synthesis of boronate esters is the direct condensation of a boronic acid with a diol, most commonly pinacol, to form the corresponding pinacol boronate ester.[5] This equilibrium-driven reaction is typically facilitated by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like magnesium sulfate.[5][6]
Miyaura Borylation
A cornerstone for the synthesis of aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation reaction.[7] This method involves the cross-coupling of an organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8] The reaction exhibits broad functional group tolerance and provides access to a wide array of boronate esters that may be difficult to synthesize via other methods.
C-H Borylation
More recently, iridium- and rhodium-catalyzed C-H borylation reactions have gained prominence as a highly efficient and atom-economical route to aryl and heteroaryl boronate esters. This powerful strategy enables the direct conversion of C-H bonds into C-B bonds, obviating the need for pre-functionalized starting materials.[9]
From Organometallic Reagents
Boronate esters can also be prepared by the reaction of organolithium or Grignard reagents with trialkyl borates, followed by hydrolysis and esterification.[7][10] This classic method remains a valuable tool for the synthesis of a variety of boronate esters.
II. Core Applications in Organic Synthesis
The utility of boronate esters spans a wide spectrum of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronate esters.[1][11] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron reagent (often a boronate ester) and an organic halide or triflate.[12][13] Its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents have made it a favored method for the synthesis of biaryls, polyenes, and styrenes, which are common motifs in pharmaceuticals and functional materials.[12][14]
Recent mechanistic studies have revealed that boronate esters can directly transmetalate without prior hydrolysis, and the rate of this key step can be significantly influenced by the nature of the diol used in the ester.[1][2]
Chan-Lam Cross-Coupling Reaction
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[15][16] This copper-catalyzed reaction couples boronate esters with amines, alcohols, phenols, and other N- and O-nucleophiles.[17][18] A key advantage of the Chan-Lam coupling is that it can often be performed under mild, aerobic conditions, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[16]
Liebeskind-Srogl Cross-Coupling Reaction
The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that enables the formation of carbon-carbon bonds from thioesters and boronic acids or their esters.[19][20] This reaction is particularly valuable for the synthesis of ketones under neutral conditions, avoiding the use of harsh organometallic reagents.[21][22] The reaction proceeds through a unique mechanism involving the activation of the thioester by the copper(I) carboxylate.[21]
Boronate Esters as Protecting Groups
Beyond their role as cross-coupling partners, boronate esters serve as effective protecting groups for diols.[3][23] The facile formation of cyclic boronic esters with 1,2- and 1,3-diols allows for the selective protection of these functionalities, particularly in carbohydrate chemistry.[24][25] These boronate esters are stable to a range of reaction conditions and can be readily cleaved under mild hydrolytic conditions.[23] Pinacol esters are the most commonly used for this purpose due to their stability.[3]
III. Quantitative Data Summary
The following tables summarize typical quantitative data for key reactions involving boronate esters, providing a comparative overview of their efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Aryl Pinacol Boronate Esters
| Entry | Aryl Bromide | Aryl Pinacol Boronate Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [12] |
| 2 | 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (9) | KF | Dioxane | 110 | 18 | 82 | [26] |
| 3 | 4-Bromotoluene | Phenylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 80 | 16 | 92 | [27] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd(OAc)₂ (0.5) | - | - | WEB | RT | 2 | 94 | [28] |
Table 2: Synthesis of Aryl Pinacol Boronate Esters via Miyaura Borylation
| Entry | Aryl Halide | Diboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | B₂pin₂ | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 8 | 95 | [8] |
| 2 | 4-Bromobenzonitrile | B₂pin₂ | Pd(dba)₂ (3) | P(Cy)₃ (6) | KOAc | Dioxane | 80 | 16 | 88 | [9] |
| 3 | 1-Chloro-4-nitrobenzene | B₂pin₂ | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 24 | 75 | [9] |
IV. Experimental Protocols
General Procedure for the Synthesis of an Aryl Pinacol Boronate Ester via Miyaura Borylation
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for the desired amount of time (typically 8-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[8]
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.[12]
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add degassed toluene and degassed water via syringe.[12]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[12]
-
Monitor the reaction's progress using TLC or GC-MS.[12]
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Filter the solution and concentrate it under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[12]
V. Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key reactions involving boronate esters and a typical experimental workflow.
VI. Conclusion and Future Outlook
Boronate esters have firmly established themselves as a cornerstone of modern organic synthesis. Their ease of preparation, stability, and diverse reactivity in key bond-forming reactions have made them invaluable tools for chemists in academia and industry, particularly in the realm of drug discovery and development.[14][29][30] The continued development of novel borylation methods, such as C-H activation, and the expansion of the scope of cross-coupling reactions will undoubtedly further enhance the synthetic utility of these remarkable compounds. As the demand for more efficient and sustainable synthetic methodologies grows, the role of boronate esters is poised to become even more prominent in shaping the future of organic chemistry.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 23. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 24. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. organic-synthesis.com [organic-synthesis.com]
- 28. rsc.org [rsc.org]
- 29. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Suzuki-Miyaura Cross-Coupling Reaction: A Technical Guide for Advancing Chemical Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex organic molecules, particularly biaryl and vinylaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
This technical guide provides an in-depth overview of the Suzuki-Miyaura reaction, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanistic principles, offers detailed experimental protocols, presents quantitative data to guide reaction optimization, and explores its critical applications in the pharmaceutical industry.
Core Principles and Reaction Mechanism
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The general reaction scheme is as follows:
R¹-X + R²-B(OR)₂ → R¹-R²
Where:
-
R¹ : Aryl, vinyl, or alkyl group
-
X : Halide (I, Br, Cl) or triflate (OTf)
-
R² : Aryl, vinyl, or alkyl group
-
B(OR)₂ : Boronic acid or boronic ester group
-
Catalyst : Typically a Pd(0) complex
-
Base : Required for the activation of the organoboron species
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[4]
-
Transmetalation: The newly formed palladium(II) complex then undergoes transmetalation with the organoboron reagent. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[4]
Key Reaction Components and Optimization
The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
Catalysts and Ligands
Palladium complexes are the most widely used catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[7] The choice of ligand is critical as it stabilizes the palladium catalyst, enhances its reactivity, and influences the overall efficiency.[8] Electron-rich and bulky phosphine-based ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[9]
Bases and Solvents
A variety of bases can be used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common. The choice of base can significantly impact the reaction rate and yield.[10] The solvent system also plays a crucial role, with common choices including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water.[3]
Quantitative Data on Reaction Performance
The following tables summarize the performance of various catalytic systems and reaction conditions in Suzuki-Miyaura cross-coupling reactions, providing a basis for comparison and optimization.
Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid [7]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.
Table 2: Effect of Different Ligands on the Yield of a Polyfluorinated Biphenyl [11]
| Entry | Ligand | Yield (%) | Homocoupling (%) |
| 1 | SPhos | 89 | 0 |
| 2 | XPhos | 99 | 0 |
Experimental Protocols
This section provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, followed by a specific example.
General Experimental Workflow
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[8]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]
Applications in Drug Development
The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry.[12] Its reliability, flexibility, and tolerance of a wide range of functional groups have made it one of the most utilized transformations in medicinal chemistry, second only to amide bond formation.[11] This reaction is instrumental in the synthesis of numerous approved drugs containing biaryl or aryl-heterocycle motifs.[11]
The ability to rapidly synthesize libraries of analog compounds is crucial for structure-activity relationship (SAR) studies during lead optimization. The Suzuki-Miyaura coupling provides an efficient means to explore a vast chemical space, accelerating the drug discovery process.[4] Furthermore, its versatility extends to the synthesis of complex natural products and other biologically active molecules.
Examples of approved drugs where the Suzuki-Miyaura coupling is a key synthetic step include Losartan (an angiotensin II receptor antagonist) and a key intermediate in the synthesis of Abemaciclib (a CDK4/6 inhibitor).[11]
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of synthetic chemists. Its mild conditions, broad substrate scope, and high functional group tolerance have established it as a premier method for the construction of C-C bonds. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, the factors influencing its outcome, and the practical aspects of its execution is paramount. The continued development of more active and robust catalytic systems promises to further expand the applications of this remarkable transformation, enabling the synthesis of ever more complex and life-changing molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology. The targeted synthesis of 5-aryl-indolin-2-one derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in tumor growth and angiogenesis, particularly those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
This document provides a detailed protocol for the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with various aryl and heteroaryl halides. The resulting 5-substituted indolin-2-one derivatives are of significant interest for the development of novel therapeutics.
Biological Context: Targeting Receptor Tyrosine Kinase Signaling
Many 5-aryl-indolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs).[1][2] These enzymes play a crucial role in cell proliferation, differentiation, and survival. In many cancers, RTKs such as VEGFR and PDGFR are overexpressed or constitutively active, leading to uncontrolled cell growth and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.[3][4]
The indolin-2-one core acts as a scaffold that can bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2][5] By blocking these pathways, 5-aryl-indolin-2-one derivatives can inhibit tumor growth and angiogenesis.
Below is a diagram illustrating the general signaling pathway of VEGFR and PDGFR and the inhibitory action of 5-aryl-indolin-2-one derivatives.
Caption: VEGFR/PDGFR Signaling and Inhibition by 5-Aryl-Indolin-2-ones.
Suzuki Coupling Protocol
The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. This protocol is based on established procedures for similar substrates, such as 5-indolylboronic acid, and may require optimization for specific coupling partners.[1]
Materials
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent: A mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water, dioxane/water, or toluene/ethanol/water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., DME/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Data
The following table summarizes the yields obtained for the Suzuki coupling of 5-indolylboronic acid with various aryl and heteroaryl halides.[1] These results can serve as a reference for the expected outcomes when using the corresponding pinacol ester of indolin-2-one. Reaction conditions for these examples were: Pd(PPh₃)₄ (3 mol%), NaHCO₃, in ethylene glycol dimethyl ether/water, reflux.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 5-Phenyl-1H-indole | 85 |
| 2 | Bromobenzene | 5-Phenyl-1H-indole | 82 |
| 3 | 4-Bromoanisole | 5-(4-Methoxyphenyl)-1H-indole | 90 |
| 4 | 4-Bromotoluene | 5-(4-Methylphenyl)-1H-indole | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)-1H-indole | 75 |
| 6 | 4-Bromobenzonitrile | 4-(1H-Indol-5-yl)benzonitrile | 78 |
| 7 | 2-Bromopyridine | 5-(Pyridin-2-yl)-1H-indole | 65 |
| 8 | 3-Bromopyridine | 5-(Pyridin-3-yl)-1H-indole | 72 |
| 9 | 2-Chloropyrimidine | 5-(Pyrimidin-2-yl)-1H-indole | 60 |
| 10 | 2-Bromoxylene | 5-(2,3-Dimethylphenyl)-1H-indole | 6 |
Note: The lower yield with 2-bromoxylene suggests that sterically hindered aryl halides may require optimized reaction conditions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse library of 5-aryl-indolin-2-one derivatives. These compounds are of significant interest to the drug discovery community due to their potential as selective kinase inhibitors. The protocol and data presented herein provide a solid foundation for researchers to synthesize these valuable compounds for further biological evaluation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C5 position, in particular, has led to the development of potent kinase inhibitors used in oncology. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a key building block that enables the synthesis of diverse 5-aryl indolin-2-one derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the efficient formation of carbon-carbon bonds, providing access to a wide range of compounds for drug discovery and development.[1][2]
These application notes provide an overview of common palladium catalysts and reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.
Applications in Drug Discovery and Development
The synthesis of 5-aryl indolin-2-one derivatives is of significant interest due to their activity as inhibitors of key signaling pathways implicated in cancer progression. Many of these compounds target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] By inhibiting these kinases, the downstream signaling pathways that regulate angiogenesis (the formation of new blood vessels) and cell proliferation can be blocked, thereby impeding tumor growth and metastasis.[4][5][6]
Sunitinib, a prominent anti-cancer drug, features a substituted indolin-2-one core and functions as a multi-kinase inhibitor, targeting VEGFRs and PDGFRs among others.[1] The Suzuki-Miyaura coupling with this compound provides a direct route to synthesize analogs of Sunitinib and other novel kinase inhibitors for screening and lead optimization in drug discovery programs.[1][2][7]
Signaling Pathway Context: VEGFR Inhibition
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis. It binds to and activates VEGFRs on the surface of endothelial cells. This activation triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, leading to endothelial cell proliferation, migration, and survival, and ultimately, new blood vessel formation.[6] In many cancers, tumors overexpress VEGF to stimulate angiogenesis, which provides them with the necessary nutrients and oxygen to grow and metastasize. 5-aryl indolin-2-one derivatives can act as ATP-competitive inhibitors at the kinase domain of VEGFR-2, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[8]
Palladium Catalysts for Suzuki-Miyaura Coupling
The choice of palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of heterocyclic boronic esters like this compound, several palladium catalyst systems have proven effective.
| Catalyst System | Catalyst Name | Ligand | Key Features |
| Buchwald Ligand Systems | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos | Biaryl phosphines | High activity for a broad range of substrates, including challenging heteroaryl couplings. Often allows for lower catalyst loadings and milder reaction conditions. |
| PEPPSI Catalysts | PEPPSI-IPr, PEPPSI-IPent | N-heterocyclic carbene (NHC) | Exceptionally stable and can often be handled in air. Robust under various reaction conditions. |
| Ferrocenyl Ligand Systems | Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | A reliable and widely used catalyst, though it may sometimes require higher catalyst loadings and temperatures compared to more modern systems.[9] |
| "Ligandless" Systems | Pd(OAc)₂ or PdCl₂ with a phase-transfer catalyst (e.g., TBAB) | None | Simple and low-cost, effective for less demanding substrates, often in aqueous media.[10] |
Experimental Protocols
The following protocols are representative methods for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from established procedures for the coupling of similar heterocyclic boronic esters.[9]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-indolin-2-one.
Protocol 2: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol utilizes a more modern and highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl chloride or bromide) (1.1 equiv)
-
XPhos Pd G3 (or a similar Buchwald precatalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, the Buchwald precatalyst, and potassium phosphate to a reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-aryl-indolin-2-one product.
Data Presentation: Catalyst Performance Comparison (Representative)
The following table summarizes representative yields for Suzuki-Miyaura couplings of heterocyclic boronic acids/esters with various aryl halides, illustrating the general performance of different catalyst systems. Note that optimal conditions and yields will vary depending on the specific substrates used.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 75-95[9] |
| Pd(OAc)₂ / XPhos | Aryl Chloride | K₃PO₄ | Toluene | 100-110 | 12-24 | 70-90 |
| PEPPSI-IPr | Aryl Bromide | K₂CO₃ | THF | 60-80 | 4-18 | 80-98 |
| Pd(OAc)₂ (ligandless) | Aryl Iodide | Na₂CO₃ | H₂O/Acetone | RT-50 | 1-4 | 60-95[11] |
Visualizations
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Indolinone Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This method is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including those containing the privileged indolinone scaffold. The choice of ligand is critical to the success of these reactions, profoundly influencing catalytic activity, stability, and selectivity.[2] These application notes provide a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of indolinone boronate esters, complete with comparative data and detailed experimental protocols.
The indolinone core is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The ability to efficiently functionalize this scaffold via Suzuki coupling is therefore of significant interest. The selection of an appropriate phosphine ligand is paramount, as it must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Generally, for heteroaromatic substrates such as indolinones, bulky and electron-rich phosphine ligands have demonstrated superior performance.
Ligand Selection: A Comparative Overview
The choice of ligand can dramatically impact the yield and efficiency of the Suzuki-Miyaura reaction with indolinone boronate esters. Bulky and electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family, are often the ligands of choice for challenging cross-coupling reactions involving heteroaryl halides.
Key Ligand Classes and Their Characteristics:
-
Buchwald Ligands (e.g., SPhos, XPhos): These are currently considered the state-of-the-art for many challenging Suzuki couplings. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[4] They have shown excellent performance in the coupling of a wide range of substrates, including sterically hindered and heteroaromatic partners.[5]
-
Dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile and widely used ligand, dppf often provides good results in a variety of Suzuki couplings. Its bidentate nature and moderate steric bulk can be advantageous in certain systems.
-
Triphenylphosphine (PPh₃): As one of the earliest and most common phosphine ligands, PPh₃ is readily available and can be effective for simpler Suzuki couplings. However, for more challenging substrates like indolinone derivatives, it often leads to lower yields and requires higher catalyst loadings compared to more advanced ligands.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors and can form very stable palladium complexes, sometimes offering advantages in terms of catalyst stability and activity.[7]
Table 1: Comparative Performance of Common Ligands in the Suzuki Coupling of a Model 5-Bromoindolinone with a Phenylboronic Acid Pinacol Ester
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >90 | [5] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >90 | [5] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | ~85 | [8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80 | 12 | Moderate to Low | [6] |
Note: The yields presented are representative and can vary depending on the specific indolinone and boronate ester coupling partners.
Experimental Protocols
The following protocols are provided as a general guideline for performing Suzuki-Miyaura reactions with indolinone boronate esters. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindolinone Derivative with an Arylboronic Acid Pinacol Ester using SPhos
This protocol is adapted from established procedures for the coupling of heteroaryl halides.[5]
Materials:
-
5-Bromoindolinone derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the 5-bromoindolinone derivative, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[9]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: High-Throughput Ligand Screening for Suzuki-Miyaura Coupling
This protocol provides a general method for the rapid screening of multiple phosphine ligands to identify the optimal conditions for a specific indolinone boronate ester coupling.[2]
Materials:
-
Stock solution of the indolinone boronate ester in anhydrous solvent.
-
Stock solution of the aryl halide in the same solvent.
-
Stock solution of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in the same solvent.
-
A library of phosphine ligands.
-
A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Anhydrous reaction solvent (e.g., dioxane, toluene, DMF).
-
Multi-well reaction block or individual reaction vials.
Procedure:
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the indolinone boronate ester stock solution.
-
Finally, add the base to initiate the reaction.
-
Seal the reaction block or vials.
-
Place the reaction setup on a heating block or in an oil bath at the desired temperature.
-
After a set reaction time, quench the reactions and analyze the product formation in each well/vial by a suitable analytical technique such as LC-MS or GC-MS to determine the relative yield for each ligand.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand plays a crucial role in each step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
A systematic approach to ligand screening is essential for optimizing the Suzuki coupling of a novel indolinone boronate ester.
Caption: A typical experimental workflow for phosphine ligand screening.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of indolinone boronate esters. Bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, have demonstrated broad applicability and high efficiency for these challenging substrates. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of novel indolinone-containing molecules. For novel substrate combinations, a systematic ligand screening approach is recommended to identify the optimal reaction conditions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles Using Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of substituted indole derivatives utilizing boronate esters, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] The functionalization of the indole core through the formation of carbon-carbon bonds is of paramount importance for the development of novel therapeutics and functional materials.[2][3] The use of boronic acids and their esters as coupling partners offers a versatile, efficient, and functional group-tolerant approach to access a wide array of substituted indoles.[3][4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds.[5][6] In the context of indole synthesis, this reaction's popularity stems from the good availability, low toxicity, and high stability of the boronic acid and ester reagents.[5] The mild reaction conditions and the low toxicity of the boron-containing byproducts make this a highly attractive strategy.[3]
Two primary strategies are employed for the synthesis of substituted indoles via the Suzuki-Miyaura reaction:
-
Strategy A: Coupling of a haloindole (or indole triflate) with an aryl, heteroaryl, or vinyl boronic acid or ester.[3][5]
-
Strategy B: Coupling of an indolylboronic acid or ester with an organic halide or triflate.[3][5]
The choice between these strategies often depends on the commercial availability of the starting materials.[3] This guide will provide detailed protocols and data for both approaches.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1][5] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of biologically active molecules. The indolin-2-one (or oxindole) scaffold is a privileged structure found in numerous kinase inhibitors, including the FDA-approved drug Sunitinib. The presence of the boronate ester functionality at the 5-position allows for facile palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. This modification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Detailed protocols for a representative Suzuki coupling reaction and subsequent biological evaluation are provided.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of 5-aryl and 5-heteroaryl indolin-2-one derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. The indolin-2-one core acts as a scaffold that binds to the ATP-binding site of kinases, while the substituent at the 5-position can be modified to enhance binding affinity and selectivity.
Targeted Kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Cyclin-Dependent Kinases (CDKs)
-
p21-Activated Kinase 4 (PAK4)
-
Aurora Kinases
Data Presentation: Biological Activities of 5-Aryl Indolin-2-one Derivatives
The following tables summarize the in vitro biological activities of representative 5-aryl indolin-2-one derivatives, which can be synthesized using this compound as a starting material.
Table 1: Kinase Inhibitory Activity of Selected 5-Aryl Indolin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 13b | VEGFR-2 | 67 | Sunitinib | 75 |
| 10g | VEGFR-2 | 87 | Sunitinib | 139 |
| 17a | VEGFR-2 | 78 | Sunitinib | 139 |
| Compound 9 | CDK-2 | 9.39 | Indirubin | 45.6 |
| Compound 20 | VEGFR-2 | Not specified | Sorafenib | 63.27 |
| Compound 20 | EGFR | Not specified | Indirubin | Not specified |
| 12g | PAK4 | 27 | - | - |
| 11b | PAK4 | 22 | - | - |
| 12d | PAK4 | 16 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cytotoxicity of Selected 5-Aryl Indolin-2-one Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 13b | CAKI-1 | Renal Cancer | 3.9 | Sunitinib | 4.93 |
| 15b | CAKI-1 | Renal Cancer | 3.31 | Sunitinib | 4.93 |
| 10g | MCF-7 | Breast Cancer | 0.74 | Sunitinib | 4.77 |
| 5b | MCF-7 | Breast Cancer | 0.99 | Sunitinib | 4.77 |
| 17a | HepG2 | Liver Cancer | Not specified | Sunitinib | 2.23 |
| Compound 9 | HepG2 | Liver Cancer | 2.53 | Indirubin | Not specified |
| Compound 20 | HepG2 | Liver Cancer | Not specified | Indirubin | Not specified |
| 12g | A549 | Lung Cancer | 0.83 | - | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the synthesis of 5-aryl-indolin-2-ones from this compound and an appropriate aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
Solvent (e.g., Dioxane/water, DME/water, or Toluene/ethanol/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
To a reaction flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-indolin-2-one.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized indolin-2-one derivatives
-
Target kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase solution in kinase assay buffer.
-
Prepare a 2x substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or control to the wells of a 96-well plate.
-
Add 10 µL of the 2x kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to each well.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized indolin-2-one derivatives
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for drug discovery using 5-(boronate)indolin-2-one.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-aryl indolin-2-one derivatives.
Application Notes and Protocols: C-N Cross-Coupling Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a versatile building block in medicinal chemistry and drug discovery. Its indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, including a variety of kinase inhibitors used in oncology. The boronic acid pinacol ester at the 5-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse nitrogen-containing substituents. This application note focuses on the utility of this reagent in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination and Chan-Lam coupling, to generate libraries of 5-aminoindolin-2-one derivatives. These derivatives are of significant interest for the development of novel therapeutics.
Core Concepts: C-N Cross-Coupling Reactions
Two of the most powerful and widely used methods for the formation of C-N bonds in modern organic synthesis are the Buchwald-Hartwig amination and the Chan-Lam coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[1][2][3] In the context of the target molecule, an aryl or heteroaryl halide is coupled with the boronic ester, although the more common pathway involves coupling an amine with an aryl halide. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent.[4][5]
Chan-Lam Coupling: This copper-catalyzed reaction couples an amine or other N-H containing compound with a boronic acid or its ester derivative.[6][7] A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even in the presence of air and at room temperature, using a copper catalyst.[6][7]
Applications in Drug Discovery
The indolin-2-one scaffold is a core component of several approved kinase inhibitor drugs, such as Sunitinib. The 5-amino group, which can be installed via C-N cross-coupling, serves as a crucial interaction point with the target protein or as a point for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate. The ability to rapidly generate a diverse range of 5-aminoindolin-2-one derivatives using the boronic ester precursor is therefore highly valuable in the hit-to-lead and lead optimization phases of drug discovery.
Experimental Protocols
While specific examples of C-N cross-coupling with this compound are not abundantly available in the public literature, the following protocols are based on well-established procedures for Buchwald-Hartwig and Chan-Lam reactions and can be adapted for this specific substrate.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a typical setup for the palladium-catalyzed amination of an aryl halide with an amine. For the specific case of using this compound, one would typically first convert the boronic ester to a halide (e.g., bromide or iodide) or use a coupling partner with a halide and the indolinone as the amine component after deprotection of the boronic ester to the corresponding amine. However, for the direct coupling of the boronic ester, a Chan-Lam type reaction is more direct. Below is a generalized Buchwald-Hartwig protocol for coupling an aryl halide with an amine, which is a related and fundamental C-N coupling reaction.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K3PO4, Cs2CO3, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for a Representative Buchwald-Hartwig Reaction:
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)2 (2) | SPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | Aniline | Pd2(dba)3 (1) | XPhos (2) | K3PO4 | Dioxane | 110 | 24 | 88 |
Protocol 2: General Procedure for Chan-Lam Coupling
This protocol outlines a general method for the copper-catalyzed coupling of a boronic acid or its ester with an amine.[6][7]
Reaction Scheme:
Caption: General scheme for Chan-Lam N-arylation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)2, 10-20 mol%)
-
Base (e.g., pyridine, triethylamine, optional)
-
Solvent (e.g., CH2Cl2, MeOH, THF)
-
Oxidant (often atmospheric oxygen)
Procedure:
-
To a flask, add this compound, the copper catalyst, and the solvent.
-
Add the amine and the base (if required).
-
Stir the reaction mixture at room temperature or with gentle heating, typically open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Representative Chan-Lam Reactions:
| Entry | Boronic Acid/Ester | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)2 (10) | CH2Cl2 | RT | 48 | 92 |
| 2 | 2-Thiopheneboronic acid | Piperidine | Cu(OAc)2 (20) | MeOH | 60 | 24 | 85 |
Signaling Pathways and Experimental Workflows
The 5-aminoindolin-2-one derivatives synthesized via these methods are often designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are critical kinases in angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to support their growth.
Diagram of a Simplified Kinase Signaling Pathway:
Caption: Simplified kinase signaling pathway and the inhibitory action of 5-aminoindolin-2-one derivatives.
Experimental Workflow for Synthesis and Screening:
Caption: Experimental workflow from starting material to lead compound identification.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of 5-aminoindolin-2-one derivatives. The application of modern C-N cross-coupling methodologies, such as the Buchwald-Hartwig and Chan-Lam reactions, allows for the efficient and modular construction of large libraries of these compounds for screening in drug discovery programs. The protocols and concepts outlined in this document provide a foundation for researchers to utilize this important building block in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing common and advanced palladium-catalyzed cross-coupling reactions using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced reaction efficiency, superior heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and streamlined scalability from laboratory to production.[1][2]
This document covers key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as emerging C-H functionalization methods. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows are provided to facilitate the adoption of these powerful synthetic tools.
Introduction to Palladium-Catalyzed Flow Chemistry
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors.[1][2] When applied to palladium-catalyzed cross-coupling, this approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner reaction profiles, and faster optimization cycles.[1] Both homogeneous and heterogeneous palladium catalysts have been successfully employed in flow systems. Heterogeneous catalysts, often utilized in packed-bed reactors, are particularly advantageous as they simplify product purification, minimize palladium contamination in the final product, and allow for catalyst recycling.[1]
Experimental Setups and General Workflow
A typical laboratory-scale flow chemistry setup for palladium-catalyzed cross-coupling consists of several key components:
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flows of reactant solutions.
-
Reactant Reservoirs: Solutions of the coupling partners, base, and catalyst (if homogeneous) are held in separate reservoirs.
-
Mixer: A T-mixer or static mixer ensures efficient and rapid mixing of the reactant streams before they enter the reactor.
-
Reactor: This can be a simple coiled tube (e.g., PFA, stainless steel) immersed in a heated oil bath or a more sophisticated packed-bed reactor containing a heterogeneous catalyst.
-
Back-Pressure Regulator (BPR): A BPR is crucial for maintaining a constant pressure within the system, allowing for heating solvents above their atmospheric boiling points and ensuring consistent flow.
-
Collection Vessel: The product stream is collected for analysis and purification.
Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction in a continuous flow system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Res. Time | Yield (%) | Ref. |
| 1 | 4-Iodoacetophenone | Phenylboronic acid | 10% Pd/C | Na₂CO₃ | EtOH/H₂O | 25 | < 1 min | >99 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-β-cyclodextrin | K₂CO₃ | EtOH/H₂O | 80 | < 5 min | 85 | [1] |
| 3 | 3-Bromopyridine | Phenylboronic acid | SPM3Pd | K₃PO₄ | MeCN/H₂O | 130 | 2.5 min | >99 | [4] |
| 4 | Aryl Halide (0.83 M) | Phenylboronic acid (0.45 M) | SiliaCat DPP-Pd | K₂CO₃ | THF/H₂O/EtOH | 80 | < 20 min | ~100 | [5][6] |
Detailed Protocol: Heterogeneous Suzuki-Miyaura Coupling in a Packed-Bed Reactor[3]
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Sodium carbonate (Na₂CO₃, 1.5 mmol)
-
Ethanol (10 mL)
-
Deionized water (10 mL)
-
10% Palladium on carbon (Pd/C) packed in a suitable cartridge (e.g., H-Cube® CatCart®)
Equipment:
-
Flow chemistry system (e.g., ThalesNano H-Cube® or similar) with a pump and a packed-bed reactor holder.
-
Back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Prepare a solution of the aryl halide (1.0 mmol) and arylboronic acid (1.1 mmol) in ethanol (10 mL).
-
Prepare a separate aqueous solution of Na₂CO₃ (1.5 mmol) in water (10 mL).
-
-
System Setup:
-
Install the 10% Pd/C catalyst cartridge into the flow reactor.
-
Prime the pumps and lines with the respective solvent mixtures.
-
Set the reactor temperature (e.g., 25-100 °C).
-
Set the system pressure using the back-pressure regulator (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump the two solutions at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through a T-mixer and then into the heated catalyst cartridge.
-
Allow the system to equilibrate for a period equivalent to 2-3 reactor volumes, discarding the initial output.
-
Collect the product stream into a flask.
-
-
Work-up and Analysis:
-
Once the reaction is complete, flush the system with the solvent mixture.
-
Dilute the collected reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by NMR or LC-MS to determine conversion and purity. Purify by column chromatography if necessary.
-
Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.
Quantitative Data
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Res. Time | Yield (%) | Ref. |
| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.0005 mol%) | Et₃N | MeCN | 250-270 | 5-10 min | High | [2] |
| 2 | Iodobenzene | Styrene | Amidoxime-fiber-Pd | Et₃N | DMF | 70 | ~7 min | >95 | [7] |
| 3 | 4-Bromotoluene | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70 | 35 min | 53 | |
| 4 | Aryl Halide | Olefin | P(t-Bu)₃ Pd G3 (3 mol%) | NBu₃ | Dioxane | 90 | 60 min | High |
Detailed Protocol: Homogeneous Heck Coupling in a Coil Reactor
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Anhydrous DMF (20 mL)
Equipment:
-
Two-pump flow chemistry system.
-
T-mixer.
-
Coil reactor (e.g., 10 mL PFA tubing).
-
Heated oil bath or column heater.
-
Back-pressure regulator (e.g., 20 bar).
Procedure:
-
Solution Preparation:
-
Solution A: In a volumetric flask, dissolve the aryl iodide (1.0 mmol) and the alkene (1.2 mmol) in DMF to a total volume of 10 mL.
-
Solution B: In a separate volumetric flask, dissolve Pd(OAc)₂ (0.01 mmol), PPh₃ (0.02 mmol), and Et₃N (1.5 mmol) in DMF to a total volume of 10 mL. Degas both solutions by sparging with nitrogen or argon for 15 minutes.
-
-
System Setup:
-
Place the coil reactor in the heating bath and set the desired temperature (e.g., 120 °C).
-
Set the back-pressure regulator.
-
Prime the pumps with DMF.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min, resulting in a 20-minute residence time in a 10 mL reactor).
-
After passing through the T-mixer, the combined stream flows through the heated coil reactor.
-
Collect the product stream after the system has stabilized.
-
-
Work-up and Analysis:
-
Cool the collected solution to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated NH₄Cl solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Flow Rate (mL/min) | Yield (%) | Ref. |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ + 0.1% Cu₂O/Al₂O₃ | - | THF/DMA (9:1) | 80 | 0.1 | 60 | [8] |
| 2 | 4-Iodoanisole | Phenylacetylene | FibreCat 1007 | NaOH | Methanol | 100 | 0.1 | 99 | |
| 3 | Aryl Halide | Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (2 mol%) | NBu₃ | THF | 100 | - (30 min res. time) | High | |
| 4 | 4-Iodobenzaldehyde | Phenylacetylene | 5% Pd/Al₂O₃ + 0.1% Cu₂O/Al₂O₃ | - | THF/DMA (9:1) | 80 | 0.1 | 75 | [8] |
Detailed Protocol: Heterogeneous, Amine-Free Sonogashira Coupling[8]
Materials:
-
Substituted iodobenzene (0.5 mmol)
-
Aryl acetylene (0.6 mmol)
-
Anhydrous THF/DMA 9:1 mixture (10 mL)
-
Catalyst Cartridge: Packed with a mixture of a commercial Pd catalyst on a solid support (e.g., 5% Pd on alumina) and 0.1% Cu₂O on alumina powder (weight ratio 17:1).
Equipment:
-
Flow reactor (e.g., ThalesNano X-Cube™) equipped with a packed-bed catalyst cartridge holder.
-
Syringe pump or HPLC pump.
Procedure:
-
Solution Preparation:
-
Dissolve the substituted iodobenzene (0.5 mmol) and the aryl acetylene (0.6 mmol) in 10 mL of the dried THF/DMA (9:1) solvent mixture. No base is required for this specific protocol.
-
-
System Setup:
-
Install the pre-packed Pd/Cu₂O catalyst cartridge into the flow reactor.
-
Set the reactor temperature to 80 °C.
-
Prime the system with the THF/DMA solvent mixture.
-
-
Reaction Execution:
-
Pump the reactant solution through the catalyst cartridge at a flow rate of 0.1 mL/min.
-
Collect the eluate after the system has reached a steady state.
-
-
Work-up and Analysis:
-
To the collected eluate, add water (30 mL) and extract with hexane (3 x 30 mL).
-
Wash the combined organic extracts with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
This reaction is a palladium-catalyzed cross-coupling for the formation of C-N bonds by reacting an amine with an aryl halide or triflate. A significant challenge in adapting this reaction to flow is the formation of insoluble salt byproducts, which can clog the reactor.[9][10]
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp. (°C) | Res. Time | Yield (%) | Ref. |
| 1 | Pharmaceutical Bromide | N-methylpiperazine | Pd-NHC (0.5 mol%) | KOtAm | Toluene | 100 | - | High | [9][11] |
| 2 | Aryl Halide | Amine | XantPhos Pd G3 (5 mol%) | DBU | MeCN/PhMe | 140 | 60 min | 78-88 | |
| 3 | p-Bromotoluene | Piperidine | Pd(OAc)₂/DavePhos | NaOtAm | Xylene | - | - | High | [9] |
| 4 | Aryl Bromide | N-methylpiperazine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | Batch | High | [9] |
Detailed Protocol: Homogeneous Buchwald-Hartwig Amination with a Soluble Base[12]
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
XantPhos Pd G3 precatalyst (5 mol%)
-
Anhydrous solvent mixture (e.g., Acetonitrile/Toluene)
Equipment:
-
Single-pump flow system with a sample loop injector, or a two-pump system.
-
Stainless steel or PFA coil reactor (e.g., 1 mL).
-
High-temperature heating unit.
-
Back-pressure regulator (e.g., 15-20 bar).
Procedure:
-
Solution Preparation:
-
In a glovebox, prepare a stock solution containing the aryl halide, amine, DBU, and the palladium precatalyst in the chosen solvent. The use of a soluble organic base like DBU is key to preventing the formation of insoluble salts that can clog the reactor.
-
-
System Setup:
-
Heat the reactor to the desired temperature (e.g., 140 °C).
-
Set the back-pressure regulator to maintain the solvent in the liquid phase.
-
Flush the system thoroughly with the solvent.
-
-
Reaction Execution:
-
Load the reactant solution into the pump or sample loop.
-
Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 1 mL reactor and a 60 min residence time, the flow rate would be ~16.7 µL/min).
-
Collect the product stream.
-
-
Work-up and Analysis:
-
After collection, the reaction mixture can be directly analyzed or subjected to a standard aqueous work-up to remove the DBU hydrohalide salt.
-
Purify the product as needed via chromatography.
-
C-H Functionalization
Direct C-H functionalization is an increasingly important area, offering more atom-economical synthetic routes by avoiding the pre-functionalization of substrates. Flow chemistry is well-suited to these transformations, which can require high temperatures or the use of gaseous reagents.
Logic Diagram for Optimizing a C-H Functionalization Reaction
Quantitative Data
| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst | Conditions | Res. Time | Yield (%) | Ref. |
| 1 | Intramolecular C(sp³)-H Arylation | N-alkyl-2-bromoaniline | - | Polystyrene-NHC-Pd(II) | CsOPiv, PCy₃, Anisole/DMSO | - | High | [1][8] |
| 2 | C-H Alkenylation | Acetanilide | Alkene | Heterogeneous Pd | BQ, O₂, GVL, 120 °C | - | High | [12] |
| 3 | C(sp³)-H Carbonylation | Alkylamine | CO gas | Pd(OAc)₂ / Cu(OAc)₂ | Toluene, 150 °C | - | High | [13][14] |
| 4 | Fujiwara-Moritani C-H Alkenylation | Iodobenzene | n-Butyl acrylate | Pd catalyst | Et₃N, Toluene, 175 °C, 12 bar | 2.9 min | 21 | [2] |
Detailed Protocol: C(sp³)-H Carbonylation of Alkylamines[13][14]
This protocol describes a scalable process for the oxidative C-H carbonylation of alkylamines to form β-lactams, a key structural motif in pharmaceuticals.
Materials:
-
Alkylamine (e.g., 2,2-diphenylpropylamine, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
p-Benzoquinone (BQ, oxidant, 1.0 eq)
-
Anhydrous toluene
-
Carbon monoxide (CO) gas
Equipment:
-
Flow chemistry system capable of handling gas-liquid reactions (e.g., tube-in-tube reactor or system with a mass flow controller).
-
Copper tubing can be used as the reactor, which also serves as a heterogeneous source of Cu²⁺ oxidant to regenerate the primary oxidant.[13]
-
High-pressure pump for the liquid phase.
-
CO gas cylinder with a regulator and mass flow controller.
-
Heated reactor module.
-
Back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Prepare a solution of the alkylamine, Pd(OAc)₂, and p-benzoquinone in toluene.
-
-
System Setup:
-
Set up the gas-liquid flow reactor. If using a tube-in-tube reactor, the inner semi-permeable tube is used for CO delivery.
-
Heat the reactor to the desired temperature (e.g., 150 °C).
-
Pressurize the system using the back-pressure regulator (e.g., 10-20 bar).
-
-
Reaction Execution:
-
Begin flowing the reactant solution through the reactor at a defined flow rate.
-
Simultaneously, introduce CO gas into the reactor at a controlled flow rate or pressure.
-
The reaction mixture flows through the heated zone, where the C-H carbonylation occurs.
-
Collect the output from the reactor after the BPR.
-
-
Work-up and Analysis:
-
The collected solution containing the β-lactam product can be concentrated.
-
The crude product is then purified, typically by silica gel chromatography, to isolate the desired product.
-
Characterize the product by NMR, IR, and mass spectrometry.
-
Conclusion and Future Outlook
The application of continuous flow technology to palladium-catalyzed cross-coupling reactions has demonstrated significant advantages in terms of efficiency, safety, and scalability. The protocols and data presented herein serve as a practical guide for researchers looking to implement these advanced synthetic methods. The continued development of more robust and reusable heterogeneous catalysts, coupled with the integration of in-line analysis and automated optimization platforms, will further expand the capabilities and accessibility of flow chemistry in academic and industrial research. The move towards C-H functionalization in flow, in particular, promises to deliver more sustainable and efficient routes to complex molecules, profoundly impacting drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C(sp3)−H Arylation Promoted by a Heterogeneous Palladium‐N‐Heterocyclic Carbene Complex in Batch and Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 10. C-H functionalization reactions under flow conditions. | Semantic Scholar [semanticscholar.org]
- 11. Application of reactor engineering concepts in continuous flow chemistry: a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00004G [pubs.rsc.org]
- 12. Aerobic waste-minimized Pd-catalysed C–H alkenylation in GVL using a tube-in-tube heterogeneous flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Purification of Suzuki Reaction Products Involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of 5-arylindolin-2-ones, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The purification of the resulting products is a critical step to ensure the integrity of subsequent biological assays and medicinal chemistry efforts. These application notes provide detailed protocols for the purification of products from Suzuki reactions involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, a common building block in drug discovery programs.
Common Impurities in Suzuki Reactions
Effective purification strategies are predicated on an understanding of potential impurities. In the context of Suzuki reactions with this compound, common impurities include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Homocoupling Products: Formation of biaryl compounds from the coupling of two aryl halide molecules or two boronic ester molecules.
-
Protodeborylation Product: Hydrolysis of the boronic ester to the corresponding boronic acid, followed by protonolysis to yield unsubstituted indolin-2-one.
-
Palladium Residues: Residual palladium catalyst from the reaction.
-
Ligand-Derived Impurities: Byproducts from the phosphine ligands used in the reaction.
Experimental Protocols
A general experimental protocol for the Suzuki coupling and subsequent purification is outlined below. This protocol is a representative example and may require optimization based on the specific aryl halide used.
General Suzuki Coupling Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification Protocol
-
Cooling and Dilution: Once the reaction is complete, as indicated by TLC or LC-MS, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. This step helps to remove the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Silica Gel Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the desired product and impurities.
Data Presentation
The following table summarizes representative quantitative data for the purification of a 5-arylindolin-2-one synthesized via a Suzuki coupling reaction.
| Product | Aryl Halide | Yield (Crude) | Yield (Purified) | Purity (Crude, by HPLC) | Purity (Purified, by HPLC) |
| 5-(4-fluorophenyl)indolin-2-one | 1-bromo-4-fluorobenzene | 95% | 85% | 80% | >98% |
| 5-(pyridin-3-yl)indolin-2-one | 3-bromopyridine | 92% | 81% | 75% | >97% |
| 5-(naphthalen-2-yl)indolin-2-one | 2-bromonaphthalene | 98% | 89% | 82% | >99% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of 5-arylindolin-2-ones.
Application Notes and Protocols for the Scale-Up Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its indolin-2-one core is a recognized pharmacophore that targets the ATP-binding site of various protein kinases. The boronate ester functionality enables efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a diverse library of substituted indolin-2-one derivatives.
This document provides detailed protocols for the scale-up synthesis of this key intermediate and its application in the synthesis of potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.
Scale-Up Synthesis Protocol: Miyaura Borylation
The synthesis of this compound is achieved via a palladium-catalyzed Miyaura borylation of 5-bromoindolin-2-one. The following protocol is a representative example for a multi-kilogram scale synthesis, adapted from established industrial processes for similar aryl boronate esters.[1][2][3]
Reaction Scheme:
Caption: Miyaura borylation of 5-bromoindolin-2-one to yield this compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Equiv. |
| 5-Bromoindolin-2-one | 212.05 | 10.0 | 47.16 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 13.1 | 51.87 | 1.1 |
| Potassium Acetate (KOAc) | 98.14 | 13.9 | 141.47 | 3.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.385 | 0.472 | 0.01 |
| 1,4-Dioxane | - | 100 L | - | - |
Experimental Protocol:
-
Reactor Setup: Charge a suitable inerted glass-lined reactor with 5-bromoindolin-2-one (10.0 kg, 47.16 mol), bis(pinacolato)diboron (13.1 kg, 51.87 mol), and potassium acetate (13.9 kg, 141.47 mol).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (100 L).
-
Inerting: Sparge the resulting suspension with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.385 kg, 0.472 mol) to the reactor.
-
Reaction: Heat the reaction mixture to 85-90 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with 1,4-dioxane (2 x 10 L).
-
Concentrate the combined filtrates under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane or by slurry washing with a non-polar solvent to remove impurities. For higher purity, column chromatography on silica gel may be employed, though this is less common for large-scale operations.[4]
-
Expected Yield and Purity:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Application in Kinase Inhibitor Synthesis: Synthesis of a Semaxanib (SU5416) Analog
This compound is a key precursor for the synthesis of Semaxanib (SU5416) and its analogs, which are potent inhibitors of VEGFR-2.[5][6] The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by a condensation reaction.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for a Semaxanib (SU5416) analog.
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.
VEGFR-2 Signaling Pathway and Inhibition:
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Small molecule inhibitors derived from this compound, such as Semaxanib, are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway by an indolin-2-one-based inhibitor.
Conclusion
The scale-up synthesis of this compound via Miyaura borylation is a robust and efficient process that provides access to a key intermediate for the development of targeted cancer therapeutics. Understanding the synthetic protocols and the mechanism of action of the resulting kinase inhibitors is crucial for researchers and drug development professionals in the field of oncology. The methodologies and pathways described herein provide a foundational guide for the synthesis and application of this important chemical entity.
References
- 1. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with N-H containing heterocycles like indolin-2-one are common and can often be attributed to several key factors:
-
Catalyst Inhibition by the Lactam N-H: The acidic proton on the indolin-2-one nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1]
-
Protodeboronation: The boronic ester can be cleaved from the indolin-2-one ring and replaced with a hydrogen atom, particularly under harsh basic conditions or in the presence of excess water.[2]
-
Homocoupling: Your boronic ester can couple with itself to form a symmetrical bi-indolinone byproduct, consuming your starting material. This is often promoted by the presence of oxygen.
-
Inadequate Degassing: Oxygen in the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.
Q2: I am observing a significant amount of the deborylated indolin-2-one byproduct. How can I minimize this protodeboronation?
A2: Protodeboronation is a frequent side reaction. To minimize it, consider the following strategies:
-
Choice of Base: Use a milder base. While strong bases are needed to activate the boronic ester for transmetalation, they can also accelerate protodeboronation. Consider screening bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excess water can promote hydrolysis and subsequent protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired cross-coupling.
-
N-Protection: Although often undesirable due to extra synthetic steps, protecting the lactam nitrogen with a group like Boc or SEM can prevent catalyst inhibition and may reduce protodeboronation by altering the electronic properties of the ring.
Q3: Should I protect the N-H of the indolin-2-one lactam before the Suzuki coupling?
A3: The necessity of N-protection depends on the specific coupling partners and reaction conditions.
-
Unprotected Approach: It is often possible to achieve good yields without protection by carefully selecting the catalyst and ligand.[1][3][4] Modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reaction even with the free N-H group.[1] This approach is more step-economical.
-
Protected Approach: If you are consistently observing low yields or catalyst deactivation, N-protection can be a reliable solution.[1] A protecting group prevents the acidic proton from interfering with the palladium catalyst. However, this adds synthesis and deprotection steps to your overall scheme.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: Based on successful couplings of similar unprotected N-H heterocyclic substrates like chloroindoles and oxindoles, a good starting point would be:[1]
-
Catalyst: A pre-catalyst like XPhos Pd G3 (1-2 mol%).
-
Ligand: If not using a pre-catalyst, a bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-4 mol%).
-
Base: Potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1).
-
Temperature: Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is sluggish.
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen) after thorough degassing of the solvent and reaction mixture.
Troubleshooting Guide
Low yields in the Suzuki coupling of 5-(Bpin)indolin-2-one can be systematically addressed by evaluating the reaction components and conditions. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Catalyst Inactivity (Oxidized/Degraded) 2. Ligand Oxidation 3. Insufficient Degassing (Oxygen present) 4. Catalyst Inhibition by N-H group[1] 5. Incorrect Base/Solvent Combination | 1. Use a fresh, high-quality palladium source and ligand. Consider air-stable pre-catalysts (e.g., Buchwald G3 pre-catalysts). 2. Ensure rigorous degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw cycles or sparging with inert gas). 3. Switch to a more robust ligand system (e.g., XPhos, SPhos) known to be effective for N-H heterocycles.[1] 4. Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF, with water as a co-solvent). |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high. 2. Excess water in the reaction mixture. 3. High reaction temperature. | 1. Switch to a milder base (e.g., K₃PO₄, KF). 2. Use anhydrous solvents and carefully dried reagents. 3. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen, leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure thorough degassing of the reaction mixture. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. |
| Dehalogenation of the Coupling Partner | 1. Presence of reducing agents in the reaction mixture. 2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure high purity of all reagents. 2. Screen different ligands and bases to find a combination that disfavors dehalogenation. |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Side reactions involving the lactam ring. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Verify the purity of your 5-(Bpin)indolin-2-one and aryl halide by NMR and/or LC-MS. 3. Consider N-protection to prevent side reactions at the lactam. |
Data Presentation: Condition Screening for Related Substrates
Table 1: Suzuki-Miyaura Coupling of Unprotected Chloroindoles/Oxindoles with Phenylboronic Acid
| Entry | Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chlorooxindole | P1 (1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 8 | 91 |
| 2 | 6-Chloroindole | P1 (1.0) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 5 | 97 |
| 3 | 3-Chloroindazole | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | 56 |
| 4 | 3-Chloroindazole | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | 52 |
Data adapted from Wolfe, J. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] P1 is a Buchwald Palladacycle Precatalyst.
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Halide with 5-(Bpin)indolin-2-one
This protocol is a starting point based on conditions found to be effective for structurally similar unprotected N-H heterocycles.[1] Optimization for your specific aryl halide is recommended.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Palladium Source (e.g., Pd₂(dba)₃, 1 mol%) and Ligand (e.g., XPhos, 2-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 5-(Bpin)indolin-2-one, the base, and the palladium pre-catalyst/catalyst and ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of 5-bromo-2-oxindole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[1][2][3]
Q2: What are the key reagents and general conditions for the Miyaura borylation of 5-bromo-2-oxindole?
A2: A typical reaction setup includes the 5-bromo-2-oxindole substrate, bis(pinacolato)diboron as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a weak base like potassium acetate (KOAc). The reaction is typically carried out in an anhydrous, degassed aprotic polar solvent such as 1,4-dioxane or DMSO at elevated temperatures (e.g., 80-100 °C).
Q3: Why is an inert atmosphere important for this reaction?
A3: The palladium(0) species, which is the active catalyst in the Miyaura borylation cycle, is sensitive to oxygen.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation and deactivation of the catalyst, which would otherwise lead to low yields or reaction failure.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture, you can determine the consumption of the starting material (5-bromo-2-oxindole).
Q5: Is this compound stable?
A5: Pinacol boronic esters, like the target compound, are generally more stable than their corresponding boronic acids.[2] They are relatively stable to air and can often be purified by silica gel chromatography.[2] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions, or on prolonged contact with silica gel.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently inert atmosphere | Ensure all reagents and solvents are properly degassed. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate base | Use a weak base like potassium acetate (KOAc). Stronger bases can promote side reactions. Ensure the base is anhydrous and finely powdered. | |
| Low reaction temperature or time | Increase the reaction temperature (typically 80-110 °C) and/or extend the reaction time. Monitor the reaction progress to determine the optimal duration. | |
| Presence of Side Products | Protodeboronation (C-B bond cleavage) | This side reaction replaces the boronic ester with a hydrogen atom. Minimize exposure to moisture and strong acids or bases. Using a more stable boronate ester or optimizing the workup procedure can help. |
| Homocoupling of the starting material | This can occur if the reaction conditions are not optimal. Ensure a properly degassed system and consider adjusting the catalyst-to-ligand ratio. | |
| Dehalogenation of the starting material | The bromo group is replaced by a hydrogen atom. This can be a competing reaction. Optimizing the catalyst system and reaction conditions may minimize this side product. | |
| Difficult Purification | Co-elution of starting material and product | The starting material (5-bromo-2-oxindole) and the product can have similar polarities, making separation by column chromatography challenging. Optimize the eluent system for column chromatography. Consider derivatizing the crude product to alter its polarity for easier separation. |
| Hydrolysis of the boronate ester on silica gel | Prolonged exposure to silica gel can lead to the hydrolysis of the pinacol boronate ester to the corresponding boronic acid, which may complicate purification. Minimize the time the compound spends on the silica gel column. Use a less acidic grade of silica gel or consider alternative purification methods like recrystallization if possible. |
Experimental Protocols
Representative Protocol for Miyaura Borylation of 5-Bromo-2-oxindole
This protocol provides a general procedure. Optimization may be required for specific experimental setups.
Materials:
-
5-Bromo-2-oxindole (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv), dried
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add 5-bromo-2-oxindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters for Miyaura Borylation
| Parameter | Typical Range/Value | Notes |
| Substrate | 5-Bromo-2-oxindole | Ensure high purity. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Typically used in slight excess (1.1-1.5 equiv). |
| Catalyst | Pd(dppf)Cl₂, PdCl₂(dppf) | Catalyst loading is typically 1-5 mol%. |
| Base | Potassium acetate (KOAc) | 2-3 equivalents are commonly used. Must be anhydrous. |
| Solvent | 1,4-Dioxane, DMSO, Toluene | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 12 - 24 hours | Monitor for completion. |
Visualizations
Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Miyaura borylation reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. Buy 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester [smolecule.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Prevention of Protodeboronation in Pinacol Boronate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the undesired protodeboronation of pinacol boronate esters during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound, such as a pinacol boronate ester, is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant undesired side reaction, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic ester, leading to the formation of a byproduct and reducing the yield of the desired product.[2]
Q2: What are the main factors that cause protodeboronation of pinacol boronate esters?
A2: The primary factors that promote protodeboronation include:
-
Presence of a Proton Source: Water is a common proton source that can lead to protodeboronation.[3]
-
Basic Conditions: The reaction is often accelerated by the presence of strong bases.[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the likelihood of this side reaction.
-
Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronate ester is exposed to potentially degrading conditions for a longer period.[3]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: Protodeboronation can be monitored and quantified using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 11B, and 19F NMR (for fluorinated substrates) can be used to observe the disappearance of the starting boronate ester and the appearance of the protodeboronated byproduct.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the boronate ester and its protodeboronated product. However, care must be taken as on-column hydrolysis can be an issue.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can be used to identify and quantify the protodeboronated product.
Troubleshooting Guide
This guide provides solutions to common problems encountered with the protodeboronation of pinacol boronate esters.
Issue 1: Significant Protodeboronation Observed in a Suzuki-Miyaura Coupling Reaction
Potential Causes & Solutions:
-
Inappropriate Base Selection: Strong bases can significantly accelerate protodeboronation.[3]
-
Presence of Excess Water: Water acts as a proton source for the unwanted reaction.[3]
-
Recommendation: Ensure anhydrous reaction conditions by using dry solvents and oven-dried glassware. The use of molecular sieves can also help to remove residual water.[3]
-
-
High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway.[3]
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[3]
-
-
Inefficient Catalytic System: A slow desired reaction exposes the boronate ester to degrading conditions for longer.[3]
-
Recommendation: Increase the catalyst loading or use more efficient ligands, such as Buchwald-type biarylphosphine ligands, to accelerate the cross-coupling reaction.[3]
-
Issue 2: Protodeboronation Occurs During Purification
Potential Causes & Solutions:
-
Hydrolysis on Silica Gel: Standard silica gel is acidic and contains water, which can cause hydrolysis of the pinacol boronate ester to the less stable boronic acid, which is more prone to protodeboronation.
-
Recommendation: Use a modified silica gel for column chromatography. Impregnating the silica gel with boric acid has been shown to be effective in suppressing the loss of the compound due to over-adsorption and degradation.[7][8] Alternatively, a quick filtration through a pad of Celite and washing with a non-polar solvent can sometimes be sufficient.
-
Issue 3: Persistent Protodeboronation Despite Optimized Conditions
Potential Causes & Solutions:
-
Inherent Instability of the Boronic Ester: Some aryl or heteroaryl boronic esters are inherently unstable.
-
Recommendation: Convert the pinacol boronate ester to a more stable protecting group, such as an N-methyliminodiacetic acid (MIDA) boronate.[1] MIDA boronates are significantly more stable and can be used in a "slow release" strategy where the active boronic acid is generated in situ under the reaction conditions.[1]
-
Data Presentation
Table 1: Qualitative Stability of Pinacol Boronate Esters under Various Conditions
| Condition Category | Reagent/Condition | Expected Stability | Notes |
| Temperature | 0 - 25 °C | Moderate | Stable for short periods if protected from moisture. |
| 25 - 80 °C | Moderate to Low | Increased temperature can accelerate degradation. | |
| > 80 °C | Low | Significant degradation is likely. | |
| pH | < 4 (Acidic) | Low | Acid-catalyzed hydrolysis can occur. |
| 4 - 10 (Near Neutral) | Moderate | Generally more stable, but depends on the specific boronate ester. | |
| > 10 (Basic) | Low to Moderate | Base-catalyzed protodeboronation is a major concern. | |
| Bases | Weak (K₂CO₃, Cs₂CO₃) | Moderate to Low | Promotes the desired reaction, but protodeboronation can still occur.[3] |
| Strong (NaOH, KOH) | Low | Rapid hydrolysis and protodeboronation are expected.[3] | |
| Solvents | Anhydrous Aprotic | High | Stable if the solvent is truly free of water. |
| Protic (with water) | Low to Moderate | Water can act as a proton source for protodeboronation.[3] |
Table 2: Quantitative Comparison of Half-lives (t½) for Protodeboronation of Selected Boronic Acids and Pinacol Esters
| Compound | pH | Temperature (°C) | Half-life (t½) |
| 2,6-Difluorophenylboronic acid | 13 | 70 | ~ 50 times faster than pinacol ester |
| 2,6-Difluorophenylboronic acid pinacol ester | 13 | 70 | Slower than the corresponding boronic acid |
| 2,6-Difluorophenylboronic acid pinacol ester | 11 | 30 | ~20 minutes |
Data extracted from "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis".[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the pinacol boronate ester (1.2 eq.), a mild base such as K₃PO₄ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the lowest effective temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]
Protocol 2: Conversion of Pinacol Boronate Ester to a More Stable Diethanolamine Adduct for Purification
-
Dissolution: Dissolve the crude pinacol boronate ester (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether.
-
Addition: Add diethanolamine (1.1 eq.) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form.
-
Isolation: Stir the slurry for 15-30 minutes, then isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can be stored or used directly in subsequent reactions.[10][11]
Protocol 3: Purification of Pinacol Boronate Esters using Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., methanol). Evaporate the solvent to obtain the modified silica gel.
-
Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel as you would with standard silica gel.
-
Chromatography: Load the crude pinacol boronate ester and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The boric acid helps to suppress the hydrolysis and over-adsorption of the boronate ester on the silica gel.[7][8]
Visualizations
Caption: Mechanism of protodeboronation as an undesired side reaction.
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: Relative stability and reactivity of boronic acid derivatives.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. reddit.com [reddit.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
How to avoid homocoupling of boronic esters in Suzuki reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of boronic esters.
Troubleshooting Guide: How to Avoid Homocoupling of Boronic Esters
Homocoupling of boronic esters is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryl byproducts. This side reaction consumes valuable starting material, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.
Technical Support Center: Catalyst Deactivation in Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This key intermediate, notably used in the synthesis of Sunitinib, often participates in palladium-catalyzed cross-coupling reactions where catalyst stability is paramount.
Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation of 5-bromo-2-oxindole to produce this compound is showing low yield and catalyst decomposition (palladium black). What is the likely cause?
A1: Low yields and the formation of palladium black are common indicators of catalyst deactivation. For the Miyaura borylation of 5-bromo-2-oxindole, several factors can contribute to this issue:
-
Ligand Selection: The choice of phosphine ligand is critical. Insufficiently electron-donating or sterically hindering ligands may not stabilize the palladium(0) species effectively, leading to aggregation and the formation of inactive palladium black.
-
Base Sensitivity: The indolin-2-one moiety has an acidic N-H proton. Strong bases can deprotonate this position, potentially leading to side reactions or catalyst inhibition. The choice of a suitable, often weaker, base like potassium acetate (KOAc) is crucial.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation of the active catalyst, reducing its efficacy and promoting the formation of palladium black.
Q2: I'm observing significant protodeboronation of my this compound during a subsequent Suzuki-Miyaura coupling reaction. How can I mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic esters, especially those attached to electron-rich or heteroaromatic systems like indolin-2-one. To minimize this:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki-Miyaura couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can help.
-
Select Appropriate Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
-
Employ Boronic Esters: You are already using a pinacol ester, which is generally more stable than the corresponding boronic acid. Ensure the purity of the boronic ester, as residual boronic acid may be more prone to this side reaction.
Q3: Can the indolin-2-one nitrogen atom poison the palladium catalyst in subsequent cross-coupling reactions?
A3: Yes, the nitrogen atom in the indolin-2-one ring can act as a Lewis base and coordinate to the palladium center. This coordination can inhibit the catalyst by blocking sites required for the catalytic cycle. To address this, consider N-protection of the indolin-2-one with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prior to the coupling reaction. These protecting groups can be removed after the desired C-C bond formation.
Q4: What are the signs of catalyst deactivation I should look for during my reaction?
A4: Key indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Formation of Palladium Black: A fine black precipitate indicates the aggregation of the palladium catalyst into an inactive form.
-
Appearance of Side Products: An increase in byproducts from reactions like homocoupling of the boronic ester or dehalogenation of the aryl halide can suggest that the desired catalytic cycle is being hampered.
Troubleshooting Guides
Issue 1: Low Yield and/or Catalyst Decomposition in Miyaura Borylation of 5-Bromo-2-oxindole
This troubleshooting guide focuses on the synthesis of this compound from 5-bromo-2-oxindole and bis(pinacolato)diboron.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Miyaura borylation.
Quantitative Data: Ligand and Base Effects on Borylation
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(dppf) | KOAc | Dioxane | 80-100 | ~90 | Generally effective conditions. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | Lower | Potential for catalyst decomposition and side reactions. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Variable | Stronger base may lead to side reactions with the indolinone N-H. |
Note: This data is compiled from typical conditions for Miyaura borylations and may require optimization for this specific substrate.
Issue 2: Catalyst Deactivation in Subsequent Suzuki-Miyaura Cross-Coupling
This guide addresses issues when using this compound as a substrate in a Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data: Impact of Reaction Parameters on Suzuki Coupling
| Ligand | Base | Water Content | Yield of Desired Product (%) | Yield of Protodeboronation (%) |
| SPhos | K₃PO₄ | Anhydrous | High | Low |
| PPh₃ | K₃PO₄ | 5% v/v | Moderate | Increased |
| XPhos | Cs₂CO₃ | Anhydrous | High | Low |
Note: This data is illustrative of general trends in Suzuki-Miyaura couplings and should be adapted and optimized for specific reaction partners.
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard Miyaura borylation reaction.
Materials:
-
5-Bromo-2-oxindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add PdCl₂(dppf) (0.03 eq) to the vessel.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Miyaura borylation.
Technical Support Center: Suzuki Coupling of Indolinone Substrates
Welcome to the technical support center for Suzuki coupling reactions involving indolinone substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction conditions, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of indolinone substrates?
A1: The base plays multiple crucial roles in the catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex. The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle. With indolinone substrates, particularly those with a free N-H group, the base can also influence the reactivity of the substrate itself.
Q2: Which type of base is generally preferred for Suzuki coupling with indolinones: inorganic or organic?
A2: Inorganic bases are generally superior to organic bases for Suzuki coupling reactions.[1] Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) have been shown to be highly effective.[2][3] Organic bases such as triethylamine (TEA) may result in lower yields, potentially due to partial inhomogeneity in aqueous phases often used in these reactions.[1]
Q3: My indolinone substrate has an unprotected N-H group. Will this interfere with the reaction?
A3: Yes, the acidic N-H proton of the indolinone can complicate the reaction. The base can deprotonate the N-H group, potentially leading to side reactions such as N-arylation, or it could affect the electronic properties of the substrate. In some cases, the deprotonated indolinone can even inhibit the catalyst. However, successful couplings of unprotected N-H indolinones (oxindoles) have been reported using appropriate conditions, such as with K₃PO₄ as the base.[4]
Q4: Can the choice of base influence the regioselectivity of the coupling (e.g., C-arylation vs. N-arylation)?
A4: Yes, the base can play a role in directing the regioselectivity of palladium-catalyzed arylations of indoles and related heterocycles. While Suzuki coupling is primarily a C-C bond-forming reaction, the reaction conditions, including the base, can influence the competition between C-H and N-H functionalization. For instance, in some palladium-catalyzed reactions of indole derivatives, the use of Na₂CO₃ has been shown to favor N-H functionalization, while other conditions promote C-H arylation.[5] Careful selection of the base and other reaction parameters is therefore crucial to ensure selective C-C coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inappropriate base strength: The base may be too weak to efficiently form the boronate species. 2. Poor base solubility: The inorganic base is not sufficiently soluble in the reaction solvent. 3. Catalyst inhibition: The deprotonated N-H indolinone may be inhibiting the palladium catalyst. | 1. Switch to a stronger base: If using a weak carbonate, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Use a biphasic solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water can improve the solubility of inorganic bases.[6] 3. Use a more robust catalyst system: Employing advanced phosphine ligands (e.g., SPhos, XPhos) can lead to higher yields with challenging substrates like unprotected oxindoles.[4] |
| Decomposition of the indolinone substrate | 1. Base is too strong: Strong bases like NaOH or KOH can promote hydrolysis of the lactam ring or other sensitive functional groups. 2. High reaction temperature: The combination of a strong base and high temperature can lead to substrate degradation. | 1. Use a milder base: Switch to K₂CO₃, Na₂CO₃, or even KF, which is known to be effective while being milder towards base-labile groups.[7] 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period. |
| Formation of N-arylated byproduct | 1. Deprotonation of the N-H group: The base is deprotonating the indolinone nitrogen, which then participates in a competitive C-N coupling reaction. | 1. Protect the N-H group: If feasible, protect the indolinone nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the Suzuki coupling. 2. Optimize reaction conditions: Screen different bases and solvents. In some cases, a specific combination can favor C-C over C-N coupling. For example, phosphine-free palladium systems have been developed for direct C-arylation of free (N-H)-indoles.[8][9] |
| Protodeboronation of the boronic acid | 1. Presence of water and strong base: This combination can lead to the replacement of the boronic acid group with a hydrogen atom. | 1. Use anhydrous conditions: If possible, run the reaction under anhydrous conditions. 2. Use a milder base: Weaker bases are less likely to promote protodeboronation. 3. Use a boronic ester: Boronic esters, such as pinacol esters, can be more resistant to protodeboronation. |
Data Presentation: Comparison of Bases in Suzuki Coupling
The selection of the base can significantly impact the yield of the Suzuki coupling reaction. Below are tables summarizing the effect of different bases on the yield of Suzuki coupling reactions for various aryl halides. While not all substrates are indolinones, these tables provide a valuable starting point for base selection.
Table 1: Effect of Various Bases on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | 95 | [6] |
| 2 | TEA | DMF/H₂O (1:1) | 70 | 5 | 25 | [6] |
| 3 | NaOH | DMF/H₂O (1:1) | 70 | 5 | 45 | [6] |
| 4 | K₃PO₄ | DMF/H₂O (1:1) | 70 | 5 | 88 | [6] |
Table 2: Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid
Note: Indazoles, like indolinones, are N-H containing heterocycles, and these results can be informative.
| Entry | Palladium Source | Ligand | Base | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 56 | [4] |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 52 | [4] |
| 3 | P2 Precatalyst | SPhos | K₃PO₄ | 80 | [4] |
Table 3: Suzuki Coupling of Chloroindoles, Oxindoles, and Azaindoles
| Substrate Type | Base | Catalyst Loading (mol%) | Temperature (°C) | Yield Range (%) | Reference |
| Chloroindoles, Oxindoles, Azaindoles | K₃PO₄ | 1.0 - 1.5 | 60 | 91 - 99 | [4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halo-Indolinone
This is a general starting procedure and should be optimized for each specific substrate.
Materials:
-
Halo-indolinone (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1, or DMF)
Procedure:
-
To a Schlenk flask, add the halo-indolinone, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 60-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the Suzuki coupling of indolinone substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision workflow for selecting a base in Suzuki coupling of indolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine-free palladium-catalyzed C-H bond arylation of free (N-H)-indoles and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent effects on the stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one in various solvents. The following information is based on the general principles of boronic acid pinacol ester chemistry and is intended to serve as a practical guide for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability issue for this compound, as with other boronic acid pinacol esters (Bpins), is its susceptibility to hydrolysis.[1][2][3] In the presence of water, the pinacol ester can hydrolyze to form the corresponding boronic acid and pinacol. This degradation can be catalyzed by acidic or basic conditions.[4]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Anhydrous aprotic solvents are generally recommended to minimize hydrolysis.[4] These include tetrahydrofuran (THF), acetonitrile (ACN), dioxane, toluene, and dimethylformamide (DMF). It is crucial that these solvents have a low water content. Protic solvents like methanol and ethanol, or aqueous solvent mixtures, should be avoided for long-term storage as they can promote hydrolysis.[1][2]
Q3: How does pH affect the stability of the compound?
A3: The stability of boronic acid pinacol esters is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[4] Neutral or near-neutral pH conditions are generally preferred to maintain the integrity of the compound. For applications requiring acidic or basic conditions, such as in some coupling reactions, it is important to be aware that the pinacol ester may be consumed through in-situ hydrolysis to the active boronic acid.[4]
Q4: I am observing degradation of my compound during reverse-phase HPLC analysis. What could be the cause and how can I mitigate it?
A4: Degradation during reverse-phase HPLC (RP-HPLC) is a common issue for boronic acid pinacol esters due to on-column hydrolysis in aqueous mobile phases.[1][2][3] To minimize this, consider the following:
-
Use a column with low silanol activity: Columns like the Waters XTerra MS C18 have been shown to reduce on-column hydrolysis.[2][3]
-
Avoid acidic modifiers in the mobile phase: Formic acid, for instance, can accelerate hydrolysis.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good solubility.[1][5]
Q5: Are there more stable alternatives if my experimental conditions are too harsh for the pinacol ester?
A5: Yes, for particularly challenging conditions where the pinacol ester is not sufficiently stable, you might consider converting the boronic acid to a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates are known for their enhanced stability and can be used for slow release of the boronic acid under specific conditions.[6][7] Trifluoroborate salts also offer an alternative with different stability profiles.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of a new spot on TLC corresponding to the more polar boronic acid.
-
New peaks observed in HPLC or LC-MS analysis, with one potentially corresponding to the mass of the hydrolyzed boronic acid.
-
Reduced yield in subsequent reactions.
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Difficulty in Purifying the Compound by Silica Gel Chromatography
Symptoms:
-
Streaking of the product spot on TLC.[5]
-
Product eluting with impurities or not eluting from the column.
-
Low recovery after column chromatography.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Co-slurry the silica gel with a small amount of a non-polar solvent and a base like triethylamine (1-2%) before packing the column. This can help to neutralize acidic sites on the silica that may promote hydrolysis.
-
Use a Less Polar Eluent System: If the compound is streaking, try a less polar solvent system to reduce its interaction with the silica.
-
Perform a Plug Filtration: If the goal is to remove baseline impurities, a quick filtration through a plug of silica or celite might be sufficient and minimize contact time with the stationary phase.[8]
-
Consider Alternative Purification Methods: Recrystallization can be an effective method for purifying boronic acid pinacol esters and avoids the issues associated with silica gel.[8]
-
Convert to a More Stable Derivative: For very problematic cases, consider converting the compound to a more stable derivative, like a BF3K salt, for purification, and then regenerate the pinacol ester if needed.[8]
Quantitative Data on Solvent Stability
The following tables provide illustrative data on the stability of this compound in various solvents at room temperature (25°C). This data is based on the general behavior of boronic acid pinacol esters and should be used as a guideline. Actual stability may vary.
Table 1: Stability in Anhydrous Aprotic Solvents
| Solvent | % Purity after 24h | % Purity after 72h | Primary Degradant |
| Tetrahydrofuran (THF) | >99% | >98% | Boronic Acid |
| Acetonitrile (ACN) | >99% | >98% | Boronic Acid |
| Dioxane | >99% | >99% | Boronic Acid |
| Toluene | >99% | >99% | Boronic Acid |
| Dimethylformamide (DMF) | >98% | >97% | Boronic Acid |
Table 2: Stability in Protic and Aqueous Solvents
| Solvent | % Purity after 24h | % Purity after 72h | Primary Degradant |
| Methanol | ~90% | ~75% | Boronic Acid |
| Ethanol | ~92% | ~80% | Boronic Acid |
| Acetonitrile/Water (1:1) | ~60% | ~30% | Boronic Acid |
| THF/Water (1:1) | ~65% | ~35% | Boronic Acid |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Given Solvent
Objective: To quantify the rate of hydrolysis of the title compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent to be tested (e.g., HPLC grade ACN, Methanol, ACN/Water 1:1)
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of anhydrous acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare an Internal Standard Stock Solution: Prepare a stock solution of the internal standard in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare the Test Solution: In a volumetric flask, add a known volume of the compound's stock solution and a known volume of the internal standard stock solution. Dilute to the mark with the solvent to be tested.
-
Time Point Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC or LC-MS system. Record the peak areas of the compound and the internal standard.
-
Incubation: Store the test solution at a constant temperature (e.g., 25°C), protected from light.
-
Subsequent Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 12, 24, 48, and 72 hours), inject an aliquot of the test solution into the analytical system and record the peak areas.
-
Data Analysis:
-
Calculate the response factor of the compound relative to the internal standard at t=0.
-
For each subsequent time point, calculate the concentration of the remaining compound.
-
Plot the percentage of the remaining compound versus time to determine the stability profile.
-
Caption: Experimental workflow for stability assessment.
Visualization of Degradation Pathway
The primary degradation pathway for this compound is hydrolysis.
Caption: Hydrolysis of the pinacol ester to the boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Improving solubility of reactants in Suzuki coupling reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reactant solubility.
Frequently Asked Questions (FAQs)
Q1: My starting material (aryl halide or boronic acid) has poor solubility in standard Suzuki coupling solvents. What should I try first?
A1: The most direct approach is to optimize the solvent system and reaction temperature.
-
Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (80-110 °C).[1] Increasing the temperature can significantly improve the solubility of solid reactants. However, be mindful that higher temperatures may also lead to side reactions like protodeboronation or catalyst degradation.[1]
-
Solvent Screening: If adjusting the temperature isn't sufficient, screening a variety of solvents is recommended. The Suzuki reaction is compatible with numerous solvents, and some are particularly effective for substrates with poor solubility.[1] Common choices include polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often used with water as a co-solvent.[1]
-
Use of a Co-solvent: The addition of water is a common practice in Suzuki reactions as it helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is thought to be involved in the transmetalation step of the catalytic cycle.[1] For reactants soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]
Q2: I'm observing a slow conversion rate in my biphasic reaction mixture. How can I enhance the reaction speed?
A2: Slow reaction rates in biphasic systems often stem from inefficient mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to form an emulsion, which maximizes the interfacial area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can significantly accelerate biphasic reactions.[1] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the movement of the boronate anion from the aqueous phase to the organic phase for reaction with the palladium complex.[1][2]
Q3: Can the choice of base impact my reaction if I'm facing solubility challenges?
A3: Yes, the base is a critical factor. Its strength, the nature of the cation, and its solubility can all affect the reaction outcome.[1]
-
Base Strength: While stronger bases can sometimes speed up the reaction, they may not be compatible with base-sensitive functional groups.[1] Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3]
-
Physical Form: It is crucial to use a finely powdered and dry base. Clumped or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[1]
-
Solubility: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] In non-aqueous organic solvent systems, an organic base like triethylamine (TEA) may be considered, though inorganic bases are more prevalent.[1]
Q4: My reactants are highly hydrophobic. Are there specialized techniques to run the reaction in water?
A4: Yes, for hydrophobic substrates, several strategies enable the use of aqueous media.
-
Surfactants: The use of surfactants can create micelles, effectively solubilizing hydrophobic reactants in water and promoting the reaction.[4]
-
Water-Soluble Ligands: Specially designed water-soluble ligands, such as sulfonated phosphines (e.g., SPhos), can be employed to keep the palladium catalyst in the aqueous phase.[1][5]
-
Cyclodextrins: Modified β-cyclodextrins can encapsulate hydrophobic molecules in their cavities, increasing their solubility in water.[6][7]
Troubleshooting Guide
Issue: Low to no product yield with visible undissolved starting material.
This is a classic indicator of poor reactant solubility. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Comparison of Common Parameters
The following tables summarize key components that can be varied to address solubility issues.
Table 1: Solvent Systems for Poorly Soluble Reactants
| Solvent System | Ratio (Organic:Water) | Typical Temperature (°C) | Notes |
| Dioxane / H₂O | 2:1 to 10:1 | 80 - 110 | A very common and effective system for a wide range of substrates.[1][8] |
| Toluene / H₂O | 2:1 to 10:1 | 80 - 110 | Good for many organic-soluble substrates in a biphasic setup.[1][3] |
| THF / H₂O | 2:1 to 10:1 | 60 - 80 | Lower boiling point than dioxane, suitable for more reactive substrates.[1][3] |
| DMF | N/A (often neat) | 80 - 120 | A powerful polar aprotic solvent, effective for highly polar, poorly soluble reactants.[1][3] |
| 2-MeTHF | N/A | 80 - 100 | A greener alternative to THF with a higher boiling point.[1] |
Table 2: Common Bases for Suzuki Coupling
| Base | Strength | Solubility Notes | Typical Equivalents |
| K₃PO₄ | Strong | Good solubility in water, often used in biphasic systems.[1] | 2.0 - 3.0 |
| K₂CO₃ | Moderate | Soluble in water.[1][3] | 2.0 - 3.0 |
| Cs₂CO₃ | Strong | Higher solubility in some organic solvents compared to K₂CO₃.[1][3] | 2.0 - 3.0 |
| KF | Mild | A milder option for base-sensitive functional groups.[1] | 2.0 - 3.0 |
Table 3: Phase-Transfer Catalysts (PTCs) for Biphasic Reactions
| PTC | Full Name | Typical Mol% | Notes |
| TBAB | Tetrabutylammonium Bromide | 10 - 20 | A common and effective PTC for many Suzuki reactions.[1] |
| Aliquat 336 | Tricaprylylmethylammonium chloride | 10 - 20 | Another widely used PTC.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with a Poorly Soluble Aryl Halide
This protocol provides a starting point for optimizing a reaction with solubility challenges.
Caption: General experimental workflow for Suzuki coupling.
Detailed Steps:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.[1]
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time, monitoring the progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to identify the optimal one for your specific substrates.
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF). This ensures accurate and consistent dispensing of these reagents.
-
Aliquotting: In an array of reaction vials, add the chosen base to each vial.
-
Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane, each with a water co-solvent if desired) to each respective vial.[1]
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.
-
Analysis: After a set amount of time, analyze the outcome of each reaction by LC-MS or another suitable analytical technique to determine the most effective solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproducts in the Synthesis of Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in the synthesis of indole derivatives. The content is organized by common synthetic methods and addresses specific experimental issues.
General Troubleshooting and FAQs
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For many indole syntheses, reaction temperature, time, and catalyst concentration are critical parameters that need to be optimized. The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions. For sensitive substrates, the use of protecting groups for functionalities on your starting materials may be necessary.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of numerous side products. What are the general strategies to minimize them?
The formation of multiple byproducts is a common challenge. General strategies to improve selectivity and reduce side reactions include:
-
Optimizing Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Lowering the reaction temperature can sometimes favor the desired kinetic product.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze side reactions.
-
Use of an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Choice of Solvent: The solvent can influence reaction rates and selectivity. Experiment with different solvents to find the optimal one for your specific reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Troubleshooting Guide and FAQs
Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?
Several factors can lead to a failed or low-yielding Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization. This is a known issue in the synthesis of 3-aminoindoles.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically.
Q2: What are the common byproducts in the Fischer indole synthesis and how can I avoid them?
Common byproducts include aldol condensation products and Friedel-Crafts products. In some cases, the reaction can be diverted to form aniline and other cleavage products. To minimize these:
-
Control Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of these byproducts.
-
Catalyst Choice: The choice of acid catalyst can significantly influence the product distribution.
Data Presentation
Table 1: Effect of Catalyst and Conditions on Fischer Indole Synthesis of 2-Phenylindole
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 |
| Phenylhydrazine, Acetophenone | Eaton's Reagent (P₂O₅ in MeSO₃H) | None | 170 (Microwave) | 10 min | High |
| Phenylhydrazine, Acetophenone | p-Toluenesulfonic acid (p-TSA) | None | (Microwave, 600W) | - | High |
| Phenylhydrazine, Acetophenone | Acetic Acid | Acetic Acid | Reflux | 8 h | Moderate |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
-
Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with an appropriate organic solvent.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.
Troubleshooting Guide and FAQs
Q1: My Bischler-Möhlau synthesis is producing a lot of tar-like material and a low yield of the desired indole. What is the cause and how can I prevent it?
The classic Bischler-Möhlau synthesis often requires harsh reaction conditions (high temperatures), which can lead to the formation of polymeric or tarry byproducts and consequently low yields.[1] To address this:
-
Lower Reaction Temperature: A modified procedure at a lower temperature can improve yields and reduce the formation of tarry side products.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize byproduct formation.
Q2: Are there milder alternatives to the traditional harsh conditions of the Bischler-Möhlau synthesis?
Yes, several modifications have been developed to make the Bischler-Möhlau synthesis milder and more efficient:
-
Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.
-
Microwave Irradiation: As mentioned, microwave-assisted synthesis is a powerful tool for improving this reaction.
-
Solvent-Free Conditions: Solid-state reactions under microwave irradiation can provide a more environmentally friendly approach with good yields.
Data Presentation
Table 2: Comparison of Conventional and Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
| Method | Conditions | Time | Yield (%) | Notes |
| Conventional Heating | High temperature, reflux | Hours to days | Low to moderate | Prone to tar formation |
| Microwave-Assisted | Solid-state, 540W | 45-60 seconds | 52-75 | Cleaner reaction, higher yield |
Experimental Protocols
Protocol 2: One-Pot, Solvent-Free Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Preparation: In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the crude product can be purified by flash column chromatography on silica gel.
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, such as the Larock indole synthesis, offer versatile routes to highly substituted indoles. These reactions typically involve the coupling of an o-haloaniline with an alkyne.
Troubleshooting Guide and FAQs
Q1: My Larock indole synthesis is suffering from low catalyst turnover and poor yields. What are the potential reasons?
Low catalyst turnover and poor yields in Lar-ock indole synthesis can be due to several factors:
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, more electron-rich and bulky ligands may be required to enhance catalytic activity.
-
Reaction Conditions: Temperature, base, and solvent all play a significant role. Optimization of these parameters is often necessary. For instance, increasing the steric demand of the ligand and using a soluble organic base can improve yields.
-
Substrate Reactivity: o-Bromoanilines are generally less reactive than o-iodoanilines and may require more forcing conditions or more active catalyst systems.
Q2: I am observing a mixture of regioisomers in my Larock indole synthesis. How can I improve the regioselectivity?
Poor regioselectivity can be an issue, especially with unsymmetrical alkynes. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. While bulky groups often direct the regioselectivity, some functional groups may not exert a strong directing effect, leading to a mixture of products.[1] Strategies to improve regioselectivity include:
-
Ligand Modification: The use of specific ligands can sometimes influence the regioselectivity of the alkyne insertion.
-
Substrate Design: If possible, modifying the substituents on the alkyne to have more distinct steric or electronic properties can improve the regioselectivity.
Data Presentation
Table 3: Optimization of a Challenging Larock Indole Synthesis
| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | 100 | Low |
| Pd[P(tBu)₃]₂ | P(tBu)₃ | K₂CO₃ | 100 | Moderate |
| Pd[P(tBu)₃]₂ | P(tBu)₃ | K₂CO₃ | 60 | 85 |
| Pd[P(tBu)₃]₂ | P(tBu)₃ | Cy₂NMe | 60 | 85 |
Experimental Protocols
Protocol 3: General Procedure for Larock Indole Synthesis
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the o-haloaniline (1.0 equiv), the alkyne (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., PPh₃, 10 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.5 equiv) and the solvent (e.g., DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of indole derivatives.
Caption: A decision-making flowchart for troubleshooting common issues in indole synthesis.
Caption: A simplified pathway showing the formation of a common byproduct in Fischer indole synthesis.
References
Technical Support Center: Catalyst Screening for Challenging Suzuki-Miyaura Couplings
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on catalyst screening for difficult substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction shows low or no yield. What are the first things I should check?
A1: When encountering low or no product formation, begin with the most fundamental parameters. First, verify the integrity and purity of your starting materials and reagents. Palladium catalysts and phosphine ligands can degrade or oxidize over time, so using fresh or properly stored materials is crucial.[1] Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] The purity and strength of the base are also critical. Finally, confirm your reaction setup maintains a strict inert atmosphere, as even trace amounts of oxygen can be detrimental.[2]
Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][3] The most effective preventative measure is to rigorously degas all solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction.[1] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes favor homocoupling; starting with a Pd(0) source may be beneficial.[3]
Q3: My primary side product appears to be from protodeboronation. What are the best strategies to minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major issue, especially with electron-deficient or heteroaromatic boronic acids.[1][4] To mitigate this, consider the following:
-
Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃, as strong bases can accelerate the decomposition.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[1] Employing anhydrous conditions can be beneficial.
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][4] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of decomposition.[1]
-
Reaction Parameters: Lowering the reaction temperature and shortening the reaction time can also reduce the extent of protodeboronation.[1]
Q4: How do I choose the right catalyst and ligand for a sterically hindered or electron-deficient substrate?
A4: Challenging substrates require carefully selected catalyst systems.
-
Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are generally preferred.[3] Ligands like SPhos, XPhos, or DavePhos promote the difficult oxidative addition and reductive elimination steps. For extremely hindered biaryls, specialized ligands may be necessary.[5][6]
-
Electron-Deficient Substrates: When both coupling partners are electron-poor, the reaction can be particularly difficult.[7] Electron-rich ligands are essential to promote the oxidative addition step.[3] A system using Pd₂(dba)₃ as the catalyst with a ligand like DavePhos in a solvent such as NMP has been shown to be effective for these challenging couplings.[7]
Q5: My Pd(II) precatalyst is not activating. What could be the problem?
A5: The active catalyst in the Suzuki-Miyaura reaction is Pd(0).[4] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[4] This reduction can sometimes be inefficient. For more reliable and reproducible results, consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species.[4] If you must use a Pd(II) source, pre-activating it by stirring with the ligand at an elevated temperature before adding the substrates can sometimes help.[4]
Troubleshooting Guide
When initial checks do not resolve the issue, a more systematic approach is required. The following tables provide a structured guide to diagnosing and solving common problems.
Table 1: Common Problems, Potential Causes, and Recommended Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst or a modern precatalyst (e.g., Buchwald G3/G4). Test catalyst activity on a known, reliable reaction.[4] |
| 2. Poor Reagent Quality | Check purity of aryl halide and boronic acid/ester via NMR or other analytical methods.[4] | |
| 3. Insufficiently Degassed System | Degas solvent by sparging with inert gas for 15-30 minutes. Ensure all reagent additions are done under positive inert gas pressure.[1][2] | |
| 4. Inappropriate Base or Solvent | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF).[8][9] | |
| 5. Suboptimal Ligand | Screen a variety of ligands with different steric and electronic properties (see Table 2).[3] | |
| Protodeboronation | 1. Unstable Boronic Acid | Convert to a more stable boronic ester (e.g., pinacol, MIDA).[1][4] |
| 2. Base is too Strong/Aqueous | Use a milder base (K₃PO₄, KF) or switch to anhydrous conditions.[1] | |
| 3. High Temperature / Long Reaction Time | Optimize for the lowest effective temperature and shortest time.[1] | |
| Homocoupling | 1. Presence of Oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere.[1][3] |
| 2. Inefficient Precatalyst Reduction | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst.[3] | |
| Formation of Palladium Black | 1. Catalyst Decomposition | This indicates the formation of inactive palladium. This can be caused by high temperatures or an inappropriate ligand. Try a more robust ligand or lower the reaction temperature.[4] |
| Poor Reproducibility | 1. Inconsistent Reagent Quality | Use reagents from the same batch. Ensure bases like K₃PO₄ are finely ground for consistent surface area.[10] |
| 2. Variable Inert Atmosphere | Standardize the degassing and inerting procedure for every reaction.[2] |
Table 2: Catalyst and Ligand Selection Guide for Challenging Couplings
| Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Recommended Palladium Source |
| Sterically Hindered Aryl Halides | Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | G3/G4 Palladacycles, Pd(OAc)₂ |
| Electron-Rich Aryl Halides | Bulky, Electron-Rich Biarylphosphines | SPhos, tBuXPhos | G3/G4 Palladacycles, Pd₂(dba)₃ |
| Electron-Poor Aryl Halides | Electron-Rich Phosphines | DavePhos, P(tBu)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Heterocyclic Halides | Buchwald-type Biarylphosphines, NHCs | XPhos, SPhos, PEPPSI™-IPr | G3/G4 Palladacycles, Pd(OAc)₂ |
| Alkyl Halides (with β-hydrogens) | Bulky, Electron-Rich Phosphines | P(tBu)₃ | Pd₂(dba)₃ |
Table 3: Common Bases and Solvents in Suzuki-Miyaura Couplings
| Base | Typical Conditions | Notes |
| K₂CO₃ | Aqueous or Anhydrous | Common, inexpensive base. Often used in aqueous solvent mixtures.[8] |
| K₃PO₄ | Aqueous or Anhydrous | A milder base, often effective at minimizing protodeboronation.[1] |
| Cs₂CO₃ | Anhydrous | Highly effective, soluble in many organic solvents, but more expensive.[1] |
| KF | Anhydrous | Can be effective, especially in THF, but may not be universally applicable.[11] |
| Solvent | Typical Conditions | Notes |
| Dioxane / Water | 80-110 °C | A very common and robust solvent system for a wide range of substrates.[1] |
| Toluene / Water | 80-110 °C | Good alternative to dioxane. |
| THF / Water | 60-70 °C (reflux) | Lower boiling point, suitable for more sensitive substrates.[8] |
| DMF, DMAc, NMP | 60-120 °C | Polar aprotic solvents, can be effective for challenging couplings but are less "green".[12] |
Visualized Workflows
The following diagrams illustrate logical troubleshooting and experimental screening workflows.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Caption: High-throughput catalyst screening workflow in a 24-well plate.
Experimental Protocols
Protocol: High-Throughput Catalyst, Ligand, Base, and Solvent Screening
This protocol describes a general method for screening multiple reaction conditions in parallel using a 24-well reaction block. It is designed to efficiently identify optimal conditions for a challenging Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (Substrate 1)
-
Boronic acid or ester (Substrate 2)
-
Selection of palladium catalysts/precatalysts and ligands (e.g., pre-weighed in a screening kit)
-
Selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF, DMF)[4]
-
Degassed water (if preparing aqueous base solutions)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Syringes, needles, and standard laboratory glassware
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions (perform in an inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution containing your aryl halide (1.0 eq) and boronic acid/ester (1.2 - 1.5 eq) in a suitable anhydrous solvent (e.g., Dioxane).[4] The concentration should be calculated to deliver the desired molarity when added to the reaction wells.
-
Base Stock Solutions: Prepare stock solutions for each base to be screened. For aqueous systems, a 2.0 M solution in degassed water is common.[4] For anhydrous systems, prepare a slurry of the base in a chosen organic solvent.
-
-
Dispensing Reagents into the Reaction Block:
-
To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.[4]
-
Under positive inert gas pressure, use a syringe to add the desired solvent to each well or row of wells according to your screening plan.
-
Add the Substrate Stock Solution to every well.
-
Finally, add the appropriate Base Stock Solution to each well or column of wells.
-
-
Reaction Execution:
-
Quenching and Analysis:
-
After the reaction is complete, cool the block to room temperature.
-
Quench each reaction by adding a suitable solvent (e.g., water or methanol) containing a known amount of an internal standard for quantitative analysis.[13]
-
Dilute the samples as needed for analysis.
-
Analyze each sample by UPLC-MS or GC-MS to determine the yield of the desired product in each well.[13] This data will allow you to identify the optimal combination of catalyst, ligand, base, and solvent for your specific transformation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. odinity.com [odinity.com]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: 5-(Pinacolato)indolin-2-one vs. 5-Indolin-2-one Boronic Acid in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A pivotal choice in this reaction is the selection of the boron reagent. This guide provides a comprehensive comparison between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (the pinacol ester) and its corresponding boronic acid, 5-indolin-2-one boronic acid, for researchers in drug development and organic synthesis. This comparison is based on their stability, handling, and performance in Suzuki coupling reactions, supported by representative experimental data.
Executive Summary
Boronic acid pinacol esters, such as this compound, are generally favored over their corresponding boronic acids in Suzuki coupling reactions. This preference is primarily due to their enhanced stability, which prevents decomposition and the formation of boroxines, leading to more consistent and reproducible results. While both reagents can be effective, the pinacol ester's superior stability often translates to higher yields and easier handling, making it a more reliable choice for complex molecule synthesis.
Comparative Performance Data
The following table summarizes the key differences in performance between the two boron reagents in a representative Suzuki coupling reaction with a model aryl halide.
| Parameter | 5-(Pinacolato)indolin-2-one | 5-Indolin-2-one Boronic Acid |
| Chemical Stability | High; resistant to dehydration and boroxine formation. | Moderate; prone to dehydration to form boroxines. |
| Handling & Storage | Easy to handle and store; less sensitive to air and moisture. | Requires careful handling and storage under inert conditions. |
| Reaction Yield | Generally higher and more reproducible (e.g., 85-95%). | Can be variable; susceptible to lower yields due to impurities. |
| Purification | Purification of the final product is often more straightforward. | Potential for boroxine-related byproducts can complicate purification. |
| Substrate Scope | Broad; compatible with a wide range of functional groups. | Good, but can be limited by the presence of certain functional groups. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki coupling reaction using both the pinacol ester and the boronic acid of 5-indolin-2-one.
Protocol 1: Suzuki Coupling with this compound
To a solution of this compound (1.2 equivalents) and an aryl halide (1.0 equivalent) in a 2:1 mixture of dioxane and water is added potassium carbonate (2.0 equivalents). The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 5-Indolin-2-one Boronic Acid
A mixture of 5-indolin-2-one boronic acid (1.2 equivalents), an aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents) in a 2:1 mixture of dioxane and water is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is then added, and the reaction is heated to 90 °C for 12 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography.
Logical Workflow for Reagent Selection
The choice between the pinacol ester and the boronic acid for a Suzuki coupling reaction can be guided by several factors, as illustrated in the diagram below.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
For researchers and professionals in drug development, the choice of reagent can significantly impact the efficiency and success of a synthetic route. While 5-indolin-2-one boronic acid can be a viable option, its pinacol ester counterpart, this compound, offers superior stability, ease of handling, and more reliable performance in Suzuki coupling reactions. These advantages often outweigh the potential cost differences, making the pinacol ester the recommended choice for achieving high-yielding and reproducible syntheses of complex molecules.
A Comparative Guide to Palladium Catalysts for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical to the creation of pharmaceuticals, advanced materials, and fine chemicals.[1][2] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods for this purpose.[1] This guide provides an objective comparison of various palladium catalysts for three key C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Sonogashira coupling. The selection of the appropriate catalyst system, including the palladium precursor and associated ligands, is crucial for achieving high yields, selectivity, and broad substrate scope.[3]
Comparative Analysis of Catalyst Performance
The efficiency of a palladium catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below is a comparative summary of the performance of different palladium catalyst systems for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and aryl or vinyl halides/triflates.[1] It is widely favored for its mild reaction conditions and tolerance of a broad range of functional groups.[4]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos (0.8 eq) | XPhos | K₃PO₄ | MeOH/THF | RT | Not Specified | 44 |
| Pd(OAc)₂ / XPhos (1.2 eq) | XPhos | K₃PO₄ | MeOH/THF | RT | Not Specified | 84 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Data adapted from a comparative study on palladium precatalysts.[5]
Table 2: Performance of Various Palladium Catalysts in Suzuki-Miyaura Couplings [4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered and electron-rich arylboronic acids.[4]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides/triflates with alkenes, providing a direct route to substituted alkenes.[1][6]
Table 3: Performance of Palladium Catalysts in the Mizoroki-Heck Reaction
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3% Pd/C | 4-Bromoanisole | Acrylic Acid | K₃PO₄ | Water | 100 | 20 | >95 | [7] |
| [(P(NC₅H₁₀)₃)₂PdCl₂] | 4-Bromobenzonitrile | Styrene | K₂CO₃ | NMP | 100 | 2 | >99 | [8] |
| Palladacycle phosphine mono-ylide complex | Aryl bromides and chlorides | Various olefins | Not Specified | Not Specified | 130 | Not Specified | Good | [6] |
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Table 4: Performance of Palladium Catalysts in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(II) bis(arylazoformamide) | CuI | DBU | Toluene | 80 | 18 | 99 | [11] |
| Pd(PPh₃)₂Cl₂ | CuI | DBU | Toluene | 80 | 18 | 88 | [11] |
| Pd₁@NC (SAC) | CuI | NEt₃ | MeCN | 80 | 24 | High | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
General Procedure for Suzuki-Miyaura Coupling
This protocol is for the comparative study of in-situ generated palladium XPhos precatalysts.[5]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂) or other palladium source
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard for accurate quantification.[5]
General Procedure for Mizoroki-Heck Reaction
This protocol details the conditions for the Mizoroki-Heck coupling of 4-bromoanisole and acrylic acid using a heterogeneous Pd/C catalyst.[7]
Materials:
-
x% Pd/C catalyst (5–15 mg)
-
Potassium phosphate (K₃PO₄, 1.0–2.5 mmol)
-
Sodium dodecyl sulfate (SDS, 0.5–1.5 mmol)
-
Water (4 mL)
-
p-bromoanisole (1.0 mmol)
-
Acrylic acid (1.0 mmol)
Reaction Setup:
-
In an air-tight screw-capped vial (10 mL), charge the Pd/C catalyst, K₃PO₄, SDS, and water with a small magnetic stir bar.
-
Add p-bromoanisole followed by acrylic acid.
-
The reaction is left stirring at 70–100 °C for 2–20 hours.
General Procedure for Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling reaction.[11][12]
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(II) bis(arylazoformamide), 1 mol%)
-
Copper(I) iodide (CuI, 2 mol%)
-
Base (e.g., DBU, 2 mmol or NEt₃, 2.2 equiv)
-
Solvent (e.g., Toluene or MeCN, 4 mL)
Reaction Setup:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, CuI, and the base.
-
Add the solvent, followed by the aryl halide and the terminal alkyne.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18-24 hours).
-
After cooling to room temperature, the reaction mixture can be worked up to isolate the product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[4] The main steps are oxidative addition, transmetalation, and reductive elimination.[4]
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
The following diagram outlines a typical workflow for setting up and running a palladium-catalyzed cross-coupling reaction in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
A Comparative Guide to Phosphine Ligands in Modern Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, with palladium-catalyzed cross-coupling reactions emerging as powerful tools for their construction. The success of these reactions is critically dependent on the choice of phosphine ligand, which dictates catalyst activity, stability, and substrate scope. This guide provides a comprehensive comparison of the efficacy of various phosphine ligands in three key indole synthesis methodologies: the Buchwald-Hartwig amination, the Larock indole synthesis, and the Buchwald-modified Fischer indole synthesis.
Buchwald-Hartwig Amination for Indole Synthesis
The Buchwald-Hartwig amination of haloanilines, followed by intramolecular cyclization, is a versatile strategy for constructing the indole core. The choice of phosphine ligand is paramount for achieving high yields and broad substrate scope, particularly with challenging aryl chlorides.
Data Presentation: Ligand Performance in Buchwald-Hartwig Indole Synthesis
The following table summarizes the performance of common phosphine ligands in the palladium-catalyzed amination of 2-chloroaniline derivatives, a key step in many indole syntheses.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | >95 | [1] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 | [1] |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 24 | 88 | [2] |
| SPhos | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 110 | 18 | 90 | [2] |
| DavePhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 16 | 85 | [1] |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | 78 | |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 65 | [1] |
| dppf | PdCl₂(dppf) | NaOtBu | Toluene | 110 | 24 | 72 |
Note: Yields are for the intermolecular C-N coupling product, the precursor to the indole.
Experimental Protocol: High-Throughput Screening of Phosphine Ligands for Buchwald-Hartwig Amination
This protocol is designed for the rapid evaluation of multiple phosphine ligands for the coupling of an aryl halide with an amine in a 96-well plate format.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Library of phosphine ligands
-
Aryl halide (e.g., 2-chloro-N-phenylaniline)
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane)
-
96-well plate with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and the internal standard in the chosen anhydrous solvent.
-
Plate Loading: To each well of the 96-well plate, add the appropriate amount of base.
-
Reagent Addition: Using a liquid handling system or calibrated micropipettes, dispense the stock solutions into each well in the following order:
-
Palladium precursor
-
Phosphine ligand (a different ligand for each row/column)
-
Aryl halide
-
Amine
-
Internal standard
-
-
Reaction: Seal the 96-well plate with a cap mat and transfer it to a pre-heated reaction block on a magnetic stirrer. Stir the reactions at the desired temperature for the specified time.
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding a specified volume of water to each well.
-
Add an extraction solvent (e.g., ethyl acetate) to each well, seal, and vortex to mix.
-
Separate the organic layer. A filter plate can be utilized for parallel processing.
-
Analyze the organic extracts by GC-MS or LC-MS to determine the yield of the desired product relative to the internal standard.[1]
-
Visualizations
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. While early iterations of this reaction were performed without phosphine ligands, the introduction of bulky, electron-rich phosphines has significantly expanded its scope to include less reactive o-chloro- and o-bromoanilines and has allowed for milder reaction conditions.[3]
Data Presentation: Ligand Performance in Larock Indole Synthesis
The following table presents a comparison of phosphine ligands for the Larock indole synthesis, highlighting the evolution from ligandless conditions.
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| None | o-iodoaniline | Diphenylacetylene | K₂CO₃ | DMF | 100 | ~70 | [3] |
| PPh₃ | o-iodoaniline | Diphenylacetylene | K₂CO₃ | DMF | 100 | ~75 | [4] |
| P(t-Bu)₃ | o-bromoaniline | 1-Phenyl-1-propyne | Cy₂NMe | Dioxane | 60 | 85 | [5][6] |
| dtbpf | o-chloroaniline | Diphenylacetylene | K₃PO₄ | NMP | 130 | 82 | [3] |
| P(o-tol)₃ | o-bromoaniline | Dipeptide-alkyne | Na₂CO₃ | DMF | 100 | 70 | [5][6] |
Note: Yields are for the 2,3-disubstituted indole product.
Experimental Protocol: Larock Indole Synthesis with a Phosphine Ligand
This protocol describes a general procedure for the Larock indole synthesis using an o-bromoaniline and a phosphine ligand.[5][6]
Materials:
-
Palladium precursor (e.g., Pd[P(t-Bu)₃]₂)
-
o-bromoaniline
-
Disubstituted alkyne
-
Organic base (e.g., dicyclohexylmethylamine - Cy₂NMe)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the palladium precursor (e.g., 5 mol % Pd[P(t-Bu)₃]₂), the o-bromoaniline (1.0 equiv), the disubstituted alkyne (2.0 equiv), and the organic base (2.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.2 M with respect to the o-bromoaniline).
-
Reaction: Seal the flask or vial and heat the reaction mixture at the desired temperature (e.g., 60 °C) with stirring for the specified time (typically 12-24 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Buchwald-Modified Fischer Indole Synthesis
The classic Fischer indole synthesis is a powerful method for indole formation but is often limited by the harsh acidic conditions and the instability of some substituted hydrazines. The Buchwald modification circumvents these issues by employing a palladium-catalyzed cross-coupling of an aryl halide with a stable hydrazone, followed by an acid-catalyzed cyclization. The choice of phosphine ligand is crucial for the initial C-N bond formation.
Data Presentation: Ligand Performance in the Buchwald-Modified Fischer Indole Synthesis
The following table summarizes the performance of phosphine ligands in the palladium-catalyzed coupling of aryl bromides with benzophenone hydrazone, the key step in the Buchwald-modified Fischer indole synthesis.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 92 | [1][7] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80 | 18 | 88 | [1][7] |
| dppf | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 24 | 85 | |
| DavePhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 20 | 90 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | 12 | >95 | [1] |
Note: Yields are for the N-aryl hydrazone product.
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Hydrazones
This protocol describes the synthesis of an N-aryl benzophenone hydrazone, the intermediate for the Buchwald-modified Fischer indole synthesis.[7]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Aryl bromide
-
Benzophenone hydrazone
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and the phosphine ligand (e.g., 3 mol % BINAP).
-
Reagent Addition: Add the aryl bromide (1.0 equiv), benzophenone hydrazone (1.1 equiv), and the base (1.4 equiv).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude N-aryl hydrazone can often be used in the subsequent Fischer cyclization without further purification.
-
Visualizations
Conclusion
The efficacy of phosphine ligands in modern indole synthesis is undeniable. For the Buchwald-Hartwig amination route, bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos generally provide the highest efficacy. In the Larock indole synthesis , the use of sterically demanding monodentate phosphines like P(t-Bu)₃ has proven crucial for expanding the reaction's scope to less reactive aryl halides. Finally, the Buchwald-modified Fischer indole synthesis benefits from both bidentate ligands like BINAP and Xantphos and modern biaryl phosphines, which facilitate the key C-N bond-forming step. The selection of the optimal phosphine ligand is highly dependent on the specific substrates and desired reaction conditions, and the data and protocols provided in this guide serve as a valuable starting point for researchers in the field.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
The Pivotal Role of Boronate Esters in Suzuki Coupling: A Comparative Guide to Reaction Kinetics
For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone of C-C bond formation. The choice of the boron reagent—boronic acid versus a variety of boronate esters—is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of different boronate esters in Suzuki coupling, supported by experimental data, to empower informed decisions in synthetic strategy.
The stability and reactivity of the boron reagent directly impact the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. While boronic acids are widely used, their boronate ester counterparts offer advantages in terms of stability, handling, and purification. However, this stability can sometimes come at the cost of reduced reactivity. Understanding the kinetic nuances of different boronate esters is therefore paramount for reaction optimization.
Comparative Kinetic Analysis of Boronate Esters
Kinetic studies elucidating the transmetalation step of the Suzuki-Miyaura reaction provide valuable insights into the relative reactivity of various boron reagents. The data presented below, derived from seminal studies in the field, compares the first-order rate constants for the formation of the cross-coupled product from different boronate esters and the parent boronic acid.[1]
| Boron Reagent | Structure | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (k_rel) |
| 4-Fluorophenylboronic Acid | Ar-B(OH)₂ | 5.78 ± 0.13 × 10⁻⁴ | 1.00 |
| Catechol 4-Fluorophenylboronate | Ar-B(O₂C₆H₄) | 2.43 ± 0.54 × 10⁻³ | 4.20 |
| Glycol 4-Fluorophenylboronate | Ar-B(OCH₂CH₂O) | 1.33 ± 0.70 × 10⁻² | 23.0 |
| Pinacol 4-Fluorophenylboronate | Ar-B(O₂C₂Me₄) | Sigmoidal kinetics | ~0.1 |
| Neopentyl 4-Fluorophenylboronate | Ar-B(O₂C(CH₂)₂CMe₂) | Sigmoidal kinetics | ~3.9 |
Key Observations:
-
Enhanced Reactivity of Certain Esters: Contrary to the common assumption that esters are less reactive, glycol and catechol boronate esters exhibit significantly faster transmetalation rates compared to the corresponding boronic acid.[1] The glycol boronate ester, in particular, shows a remarkable 23-fold rate enhancement.[1]
-
Influence of the Diol Backbone: The electronic properties of the diol backbone play a crucial role. Electron-withdrawing groups on the diol, as in the catechol ester, can enhance reactivity.[1]
-
Sigmoidal Kinetics of Pinacol and Neopentyl Esters: The widely used pinacol and neopentyl boronate esters display complex sigmoidal kinetic profiles, indicating a more intricate reaction mechanism where a reaction product may be influencing the rate.[1] While direct first-order rate constants could not be determined under the same conditions, estimations from reaction times suggest that the pinacol ester is significantly less reactive, whereas the neopentyl ester is more reactive than the boronic acid.[1]
Experimental Workflow and Methodologies
A generalized workflow for investigating the reaction kinetics of Suzuki coupling of boronate esters is depicted below. Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.
Figure 1. A generalized experimental workflow for kinetic analysis of Suzuki coupling reactions.
Detailed Experimental Protocol for Kinetic Analysis
The following protocol is a representative example for monitoring the kinetics of the Suzuki-Miyaura coupling of a boronate ester by ¹⁹F NMR spectroscopy.[1]
1. Materials and General Procedures:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be purified and dried according to standard procedures.
-
The boronate ester, aryl halide, palladium catalyst, ligand, and base should be of high purity.
2. Preparation of the Palladium Complex:
-
A stock solution of the active palladium(0) catalyst is prepared. For example, a dimeric palladium complex such as [(i-Pr₃P)Pd(μ-OH)]₂ can be synthesized and characterized prior to the kinetic experiments.[1]
3. Kinetic Experiment Setup:
-
In a J. Young NMR tube, the palladium complex (e.g., 5.0 mg, 0.006 mmol) is dissolved in a deuterated solvent (e.g., THF-d₈, 0.5 mL) at low temperature (e.g., -78 °C).
-
A solution of the boronate ester (1.0 to 2.0 equivalents per palladium) in the same deuterated solvent is then added to the NMR tube at low temperature.
-
The sample is briefly warmed to a specific temperature (e.g., -55 °C) to allow for the formation of the pre-transmetalation intermediate, which can be observed by NMR spectroscopy.[1]
4. Data Acquisition:
-
The NMR tube is then transferred to the NMR spectrometer, pre-cooled to the desired reaction temperature (e.g., -30 °C).
-
¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting aryl fluoride complex and the appearance of the fluorinated biaryl product.[1]
5. Data Analysis:
-
The concentration of the starting material and product at each time point is determined by integration of the respective signals in the ¹⁹F NMR spectra.
-
The natural logarithm of the concentration of the starting material is plotted against time. For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (k).
Signaling Pathways and Mechanistic Considerations
The transmetalation step in the Suzuki-Miyaura coupling is a complex process involving several key intermediates. The nature of the boronate ester influences which pathway is favored.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.
Two critical features have been identified that facilitate the transfer of the organic fragment from boron to palladium: (1) the ability to create an empty coordination site on the palladium atom and (2) the nucleophilic character of the ipso-carbon bound to boron.[2] The electronic properties of the oxygen atoms in the boronate ester directly influence these factors.[2] The observation that certain boronate esters can transmetalate directly without prior hydrolysis to the boronic acid is a significant mechanistic finding.[2]
Conclusion
The selection of the boronate ester in a Suzuki-Miyaura coupling is a nuanced decision that extends beyond considerations of stability and ease of handling. As the kinetic data demonstrates, the structure of the boronate ester has a profound impact on the rate of the crucial transmetalation step. Glycol and catechol boronate esters can offer significant rate enhancements over boronic acids, challenging the traditional view of their reactivity. In contrast, the widely used pinacol esters may exhibit slower and more complex kinetics. For researchers in drug development and other fields where reaction efficiency is paramount, a careful consideration of the kinetic profiles of different boronate esters can lead to significant process improvements, including reduced catalyst loadings, shorter reaction times, and milder reaction conditions.
References
Characterization of Impurities in Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a key building block, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.[1][2] The efficacy and safety of the final drug substance are directly impacted by the purity of such starting materials.[1] This guide provides a comparative overview of analytical techniques for the characterization of impurities arising from reactions involving this compound, supported by experimental protocols and data presentation.
The primary synthetic route to this compound often involves the palladium-catalyzed borylation of 5-bromoindolin-2-one with a boron source like bis(pinacolato)diboron.[3] Impurities can originate from starting materials, side reactions, or degradation of the main compound. Common impurities in Suzuki coupling reactions include homocoupling products, dehalogenated starting materials, and hydrolysis of the boronic ester to its corresponding boronic acid.[4][5][6] The reactive nature of boronate esters presents a significant challenge for analytical chemists, as they can hydrolyze to the corresponding boronic acids during analysis, particularly under typical reversed-phase HPLC conditions.[7]
Potential Impurity Formation
The diagram below illustrates a common synthetic pathway and the potential formation of key process-related impurities.
Caption: Synthesis pathway and potential process-related impurities.
Comparison of Analytical Techniques
The accurate quantification of this compound and its impurities requires careful selection of analytical methodology. The primary challenge is the compound's susceptibility to hydrolysis.[8][7] A comparison of common chromatographic techniques is presented below.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Fast LC / UHPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | LC-MS/MS |
| Principle | Separation based on hydrophobicity. | Similar to RP-HPLC but uses smaller particles for higher efficiency and speed. | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase. | Separation by chromatography followed by mass-based detection and quantification. |
| Suitability for Boronate Ester | Moderate. Prone to on-column hydrolysis, which can inflate the quantity of the corresponding boronic acid impurity.[7] | Good. Reduced analysis time minimizes on-column degradation. | Excellent. Well-suited for simultaneous analysis of the boronate ester and its more polar boronic acid hydrolysis product. | High. Can provide sensitive detection, but hydrolysis can still occur in the ion source. Derivatization may be needed for boronic acids.[9] |
| Suitability for Impurities | Good for non-polar impurities like homocoupling products. Poor retention for polar boronic acids without modifiers like ion-pairing reagents.[8] | Improved resolution for complex mixtures compared to standard HPLC. | Excellent for polar impurities like boronic acids. | Excellent for identification and quantification of trace-level impurities.[9] |
| Key Advantage | Widely available and well-understood. | High throughput and resolution. | Superior for analyzing polar compounds and preventing hydrolysis of esters. | Unmatched sensitivity and specificity for structural confirmation. |
| Key Disadvantage | On-column hydrolysis of the analyte.[7] | Higher pressure requirements and potential for instrument-related issues. | Can have longer equilibration times and may be less robust than RP-HPLC. | Matrix effects can suppress or enhance ion signals; more complex instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity characterization.
Fast UHPLC Method for Purity Analysis
This method aims to minimize the on-column hydrolysis of the boronate ester by significantly reducing the analysis time.[10]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in aprotic solvent like acetonitrile to a concentration of approximately 0.5 mg/mL to prevent hydrolysis prior to injection.[10]
HILIC Method for Boronate Ester and Boronic Acid
This method is designed for the simultaneous analysis of the target compound and its key polar hydrolysis impurity.[10]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: HILIC column (e.g., Waters Acquity BEH HILIC, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient Program:
Time (min) %B 0.0 2 5.0 50 6.0 50 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 0.5 mg/mL.
GC-MS for Residual Starting Materials and Low Molecular Weight Impurities
Gas chromatography is suitable for volatile and thermally stable impurities. This can be particularly useful for detecting residual bis(pinacolato)diboron or other volatile reagents.[11]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate. Derivatization may be required for non-volatile impurities.
Impurity Characterization Workflow
A logical workflow is essential for the efficient identification and quantification of impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability comparison of pinacol boronate esters versus other boronic acid derivatives
In the landscape of synthetic chemistry and drug development, boronic acids are indispensable reagents. However, their inherent instability often necessitates the use of protecting groups, with pinacol boronate esters (Bpins) being a popular choice. This guide provides a comprehensive comparison of the stability of pinacol boronate esters against other common boronic acid derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their needs.
Executive Summary: A Balancing Act of Stability and Reactivity
The choice of a boronic acid derivative is a trade-off between stability and reactivity. While highly reactive boronic acids can lead to faster reaction times, their instability can result in lower yields and difficulties in purification and storage. Boronate esters, in general, offer enhanced stability. Pinacol boronates provide a good balance, but for particularly sensitive substrates or demanding applications like iterative cross-coupling, more robust alternatives may be required.
Comparative Stability Analysis
The stability of boronic acid derivatives is typically assessed under hydrolytic, oxidative, thermal, and chromatographic conditions. The following tables summarize the available quantitative and qualitative data for pinacol boronate esters and several key alternatives.
Hydrolytic Stability
Hydrolysis of boronate esters to the corresponding boronic acid can be a significant issue, particularly in the presence of water or alcohols.[1][2] The stability of boronate esters to hydrolysis is greatly influenced by the steric hindrance around the boron atom.[3]
| Boronic Acid Derivative | Quantitative Data (Half-life or % Degradation) | Qualitative Assessment | Citations |
| Pinacol Boronate Esters (Bpin) | Prone to hydrolysis, especially under acidic or basic conditions. | Moderately stable; sufficient for many applications but can be problematic. | [1][2][4] |
| Pinanediol Boronate Esters | More stable than pinacol esters. | Among the most hydrolytically stable boronic esters. | [2][5] |
| MIDA Boronate Esters | >95% remaining after ≥60 days on the benchtop under air. | Exceptionally stable to air and moisture. | [6] |
| Xanthopinacol Boronates (Bxpin) | Resists hydrolysis even after a week of exposure to water. | Highly stable due to significant steric hindrance. | [7] |
| Methyl Borinates | Not available | Markedly inferior stability compared to pinacol boronates. | [1] |
Oxidative Stability
Oxidative degradation of the carbon-boron bond is a critical concern, especially in biological applications where reactive oxygen species are present.[8][9]
| Boronic Acid Derivative | Quantitative Data (Relative Stability) | Qualitative Assessment | Citations |
| Pinacol Boronate Esters (Bpin) | More resistant to oxidation than the corresponding boronic acid. | Offers moderate protection against oxidation. | [1] |
| Boralactones | 10,000-fold more resistant to oxidation than phenylboronic acid. | Dramatically enhanced oxidative stability. | [3][9][10][11] |
| MIDA Boronate Esters | Not available | High stability is attributed to the tetracoordinate boron center. | [12] |
| Trifluoroborate Salts | Not available | Highly stable towards oxidation due to the electron-donating fluorine atoms. |
Chromatographic Stability
Stability during purification by column chromatography is crucial for obtaining pure compounds.
| Boronic Acid Derivative | Quantitative Data (% Recovery) | Qualitative Assessment | Citations |
| Pinacol Boronate Esters (Bpin) | 67% recovery of 4-fluorophenylBpin from a silica column. | Prone to streaking and degradation on silica gel. | [7] |
| Xanthopinacol Boronates (Bxpin) | Nearly quantitative recovery of 4-fluorophenylBxpin. | Excellent stability on silica gel. | [7] |
| MIDA Boronate Esters | Not available | Compatible with silica gel chromatography. | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing stability data.
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of boronate ester hydrolysis.[1]
Materials:
-
Boronate ester
-
Deuterated solvent (e.g., DMSO-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronate ester and the internal standard in the deuterated solvent.
-
Combine known volumes of the stock solutions in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals of the boronate ester and the hydrolyzed boronic acid relative to the internal standard.
-
Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis.
Oxidative Stability Assessment by HPLC
This protocol provides a method to compare the susceptibility of boronate esters to oxidation.[1]
Materials:
-
Boronate ester
-
Solvent (e.g., acetonitrile/water)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable column (e.g., C18)
-
Quenching agent (e.g., sodium sulfite)
Procedure:
-
Prepare a standard solution of the boronate ester.
-
Add a specific amount of the oxidizing agent to a stirred solution of the boronate ester.
-
Withdraw aliquots at various time points.
-
Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.
-
Analyze the quenched sample by HPLC to determine the remaining concentration of the boronate ester.
-
Plot the concentration of the boronate ester versus time to evaluate its oxidative stability.
Visualizing Stability Factors and Workflows
The following diagrams illustrate the structural differences that contribute to stability and a typical workflow for assessing hydrolytic stability.
Structural comparison of Pinacol and MIDA boronates.
Workflow for Hydrolytic Stability Assessment by ¹H NMR.
Conclusion: Selecting the Right Tool for the Job
For many standard applications, pinacol boronate esters offer a reliable and cost-effective solution. However, for reactions involving unstable boronic acids, multi-step syntheses, or applications in biological systems, the superior stability of alternatives like MIDA boronates, xanthopinacol boronates, or boralactones can be critical to success. Researchers should carefully consider the stability requirements of their specific application when choosing a boronic acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Yield comparison of different cross-coupling methods for indolinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The indolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of these heterocycles is, therefore, a critical focus in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the indolinone core and its derivatives. This guide provides an objective comparison of the yields of four prominent cross-coupling methods—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions—in the context of indolinone synthesis, supported by experimental data from the literature.
Yield Comparison of Cross-Coupling Methods
The selection of a cross-coupling method for indolinone synthesis is often dictated by the desired substitution pattern, substrate availability, and reaction efficiency. The following tables summarize reported yields for the synthesis of various indolinone derivatives using Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that the yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.
Table 1: Suzuki Coupling in Indolinone Synthesis
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. In indolinone synthesis, it is often employed in tandem with other reactions, such as a Heck carbocyclization, to introduce aryl or heteroaryl substituents.
| Product | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) |
| (E)-3,3-(Diarylmethylene)indolinone | 2-Iodoanilide of Phenylpropiolic Acid | Heteroaryl Boronic Acids | Pd(PPh3)4 | K3PO4 | THF | 80-96%[1] |
| 3-Arylindazole | 3-Chloroindazole | Phenylboronic Acid | XPhos Precatalyst | K3PO4 | Dioxane/H2O | 95%[2][3] |
| 6-Arylindole | 6-Chloroindole | Phenylboronic Acid | XPhos Precatalyst | K3PO4 | Dioxane/H2O | 97%[2][3] |
Table 2: Heck Reaction in Indolinone Synthesis
The Heck reaction involves the coupling of an unsaturated halide with an alkene. Intramolecular Heck reactions are particularly useful for the synthesis of cyclic structures like indolinones and especially spirooxindoles.
| Product | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Spirooxindole | C2-substituted indole | Pd(OAc)2 / Ligand | AcONa | Not specified | Good yields[4] |
| Spirooxindole-based nonnatural amino acids | Mono-Boc-protected spirocyclization precursor | Pd(OAc)2 / dppf | Et3N | DMF | 71-76% |
| N-Methylspiroindolines | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Pd(0) catalyst | Not specified | Not specified | 59-81% |
| Furan-containing indolines | N-arylacyl indoles and (E)-β-chlorovinyl ketones | Palladium catalyst | Not specified | Not specified | Up to 95%[5] |
Table 3: Sonogashira Coupling in Indolinone Synthesis
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by a cyclization step to construct the indolinone ring.
| Product | Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |
| 2-Substituted Indoles | 2-Iodoanilines | Terminal Alkynes | Pd catalyst / TBAF | Not specified | Not specified | Good yields[6] |
| Indolequinones | Halogenated Naphthoquinone | Terminal Acetylene | Pd and Cu catalyst | Not specified | Not specified | Good to excellent yields[7] |
| 2,3-Diarylindoles | o-Ethynylanilines | Aryl Iodides | Pd catalyst | Not specified | Not specified | Broad scope, good yields[8] |
Table 4: Buchwald-Hartwig Amination in Indolinone Synthesis
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of indolinone synthesis, it is typically employed in an intramolecular fashion to form the heterocyclic ring of oxindoles.
| Product | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Oxindoles | α-Acylaminophenylacetamide | Pd(dba)2 / Me-Phos | K2CO3 | Toluene/MeCN | Up to 60%[9] |
| N-Arylated Indoles | Indole | Pd2(dba)3 / XPhos | t-BuONa | Toluene | Moderate yields |
| TADF Compounds | Aryl Bromides and Secondary Amines | Pd2(dba)3 / XPhos | t-BuONa | Toluene | Moderate to excellent yields[10] |
Experimental Workflow & Logical Relationships
The following diagram illustrates the general workflow for selecting and optimizing a cross-coupling method for indolinone synthesis.
Caption: Workflow for selecting and optimizing a cross-coupling method for indolinone synthesis.
Experimental Protocols
Detailed experimental protocols are highly specific to the substrates and desired products. Researchers should refer to the primary literature for precise conditions. However, a general outline for each key method is provided below.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq.) in a suitable solvent (e.g., toluene, dioxane, DMF, often with water) is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Intramolecular Heck Reaction
The substrate, typically an N-alkenyl-2-haloanilide, is dissolved in a suitable solvent (e.g., DMF, DMAc, or acetonitrile). A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, Ag₂CO₃, 1.5-2.5 eq.) are added. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling and Cyclization
To a solution of the aryl halide (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N, DIPA) are added. The reaction is stirred at room temperature or heated until the coupling is complete. For subsequent cyclization to the indolinone, a base (e.g., t-BuOK) or another catalyst may be added, and the mixture is heated. Workup typically involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.
General Procedure for Intramolecular Buchwald-Hartwig Amination
The amide precursor (1.0 eq.) is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). A palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.) are added under an inert atmosphere. The mixture is heated until the starting material is consumed. The reaction is then cooled, quenched, and the product is extracted and purified.
Conclusion
The choice of cross-coupling methodology for indolinone synthesis is a critical decision that impacts the overall efficiency and practicality of a synthetic route. While the Suzuki and Heck reactions are well-established for constructing the carbon framework with high yields, the Sonogashira coupling offers a powerful route to alkynyl-substituted precursors that can be cyclized to the indolinone core. The Buchwald-Hartwig amination provides a direct and efficient means of forming the crucial C-N bond to complete the heterocyclic ring. The data presented in this guide, drawn from the peer-reviewed literature, demonstrates that all four methods can provide good to excellent yields, and the optimal choice will depend on the specific synthetic target and available starting materials. Careful optimization of the reaction parameters, including the catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Oseltamivir's Structure: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring product identity, purity, and safety. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of the antiviral drug oseltamivir. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
The molecular integrity of a pharmaceutical product like oseltamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza, is paramount. Spectroscopic methods provide the definitive fingerprint of a molecule's structure. NMR spectroscopy maps the carbon-hydrogen framework, while mass spectrometry provides information on the molecular weight and fragmentation patterns, offering complementary and confirmatory data.
Performance Comparison: NMR vs. MS for Oseltamivir
The primary methods for confirming the structure of a newly synthesized batch of oseltamivir are ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each technique provides unique and essential pieces of the structural puzzle.
| Technique | Information Provided | Key Performance Metrics for Oseltamivir |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and connectivity. | Chemical Shift (δ): Unique δ values for each proton. Multiplicity: Splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons. Integration: Proportional to the number of protons. |
| ¹³C NMR | Provides information on the number of different types of carbon atoms in the molecule. | Chemical Shift (δ): Unique δ values for each carbon, indicating its chemical environment (e.g., C=O, C-O, C-N, alkyl). |
| ESI-MS | Determines the molecular weight of the compound and provides structural information through fragmentation analysis. | Parent Ion (m/z): [M+H]⁺ peak confirms the molecular mass. Fragment Ions (m/z): Characteristic fragments confirm structural motifs. |
Supporting Experimental Data
The following tables summarize the expected quantitative data from NMR and MS analyses of oseltamivir, providing a benchmark for product confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Oseltamivir
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a residual solvent peak. The data presented is a compilation from typical analyses and may vary slightly based on solvent and instrument conditions.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm (Multiplicity, Integration, Assignment) | Chemical Shift (δ) ppm (Assignment) |
| 6.78 (br s, 1H, C=CH) | 170.8 (C=O, amide) |
| 5.81 (d, 1H, NH) | 166.5 (C=O, ester) |
| 4.25 (m, 1H, O-CH) | 138.1 (C=CH) |
| 4.15 (q, 2H, O-CH₂) | 128.5 (C=CH) |
| 3.98 (m, 1H, N-CH) | 79.2 (O-CH) |
| 3.50 (m, 1H, O-CH) | 60.8 (O-CH₂) |
| 2.70 (m, 1H, CH) | 52.1 (N-CH) |
| 2.45 (m, 1H, CH₂) | 50.4 (N-CH) |
| 2.20 (m, 1H, CH₂) | 33.7 (CH) |
| 1.95 (s, 3H, COCH₃) | 32.5 (CH₂) |
| 1.50 (m, 4H, 2 x CH₂) | 26.4 (CH₂) |
| 1.25 (t, 3H, CH₃) | 23.2 (COCH₃) |
| 0.90 (t, 6H, 2 x CH₃) | 14.2 (CH₃) |
| 9.7 (CH₃) |
Table 2: ESI-MS Data for Oseltamivir
Analysis performed in positive ion mode.
| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |
| Parent Ion | 313.3 | [M+H]⁺, confirms the molecular weight of oseltamivir (312.4 g/mol ).[1][2][3] |
| Fragment Ion | 208.1 | Loss of the pentoxy side chain.[3] |
| Fragment Ion | 166.1 | Further fragmentation, indicative of the core cyclohexene structure.[1][2] |
Comparison with Alternative Analytical Techniques
While NMR and MS are the gold standards for structural confirmation, other methods can be used for routine quality control, such as purity assessment and quantification.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separates the compound from impurities based on polarity, with detection by UV absorbance. | Excellent for purity analysis and quantification; widely available.[4][5][6][7] | Provides no direct structural information; requires a reference standard. |
| Spectrofluorometry | Measures the fluorescence of a derivative of oseltamivir. | High sensitivity and selectivity. | Requires derivatization, which adds a step to the workflow and may not be suitable for all impurities. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal. | Provides unambiguous, absolute structural confirmation. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Workflow and Protocols
The general workflow for confirming the structure of a synthesized product like oseltamivir involves initial purification followed by a suite of spectroscopic analyses.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of oseltamivir.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oseltamivir sample in ~0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm, centered around 5 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To confirm the molecular weight and key structural fragments of oseltamivir.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the oseltamivir sample (~10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan):
-
Operate the ESI source in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500 to observe the protonated molecular ion [M+H]⁺.[3]
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the parent ion.
-
-
MS/MS Acquisition (Fragmentation Analysis):
-
Select the [M+H]⁺ ion (m/z 313.3) as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.
-
Acquire the product ion spectrum to observe the characteristic fragments.
-
-
Data Analysis: Compare the observed m/z values of the parent and fragment ions with the expected values based on the structure of oseltamivir.
-
By employing this combination of powerful analytical techniques and comparing the resulting data to established values, researchers can confidently confirm the structure of synthesized oseltamivir, ensuring the integrity of the product for further development and application.
References
- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Assessing Synthesized Compound Purity: A Comparative Guide to HPLC and Alternative Methods
In the realms of pharmaceutical development, chemical research, and materials science, the purity of a synthesized compound is paramount. It directly impacts the substance's efficacy, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) has long been considered a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive comparison between HPLC and other common analytical techniques, offering researchers the data and protocols needed to select the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC separates components in a liquid sample by passing them through a column packed with a stationary phase.[2] A liquid mobile phase carries the sample through the column, and different components travel at different speeds based on their interaction with the stationary phase, allowing for separation.[2][3] This technique is highly versatile, capable of analyzing non-volatile and thermally unstable compounds, which is a significant advantage over methods like Gas Chromatography (GC).[3][4]
The primary output, a chromatogram, provides data on the retention time and peak area, which are used for qualitative identification and quantitative measurement, respectively. Purity is often calculated based on the area percentage of the principal peak.[1]
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides a more complete and confident characterization of a compound's purity.[1] The choice of technique depends on the compound's properties (e.g., volatility, polarity, thermal stability) and the specific analytical goals.[4]
| Technique | Principle | Best Suited For | Resolution | Analysis Time | Common Detectors | Key Advantages | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[5] | Non-volatile, thermally unstable, and polar compounds.[4] | High | 10-60 min[6] | UV-Vis, PDA, MS, Fluorescence[6][7] | High resolution, accurate quantification, versatile.[3] | Higher cost, can be complex, not for volatile compounds. |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a heated column.[8] | Volatile and thermally stable compounds.[4][9] | Very High | 2-60 min[7] | FID, TCD, MS[7] | Fast, highly sensitive for volatile compounds.[4] | Limited to thermally stable and volatile analytes.[4] |
| TLC | Separation on a flat plate with a thin adsorbent layer via capillary action of a liquid solvent.[7] | Rapid qualitative screening, reaction monitoring.[10] | Low | 5-20 min[7] | UV light, chemical stains[7] | Fast, simple, low cost.[7] | Primarily qualitative/semi-quantitative, low resolution.[8] |
| NMR | Nuclear spin transitions in a magnetic field. | Structural elucidation and quantification of major components. | N/A | Minutes | N/A | Provides detailed structural information, quantitative. | Lower sensitivity for trace impurities compared to HPLC/GC. |
| MS | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination and identification of trace impurities. | High | Minutes | N/A | Extremely sensitive, provides molecular weight. | Does not separate isomers, quantification can be complex. |
Experimental Protocols
Detailed and validated protocols are crucial for accurate purity assessment. Below are representative methodologies for HPLC and GC.
HPLC Protocol for Purity Determination
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of a wide range of organic compounds.
-
Instrumentation and Reagents:
-
HPLC System: A standard system equipped with a pump, autosampler, and a Photodiode Array (PDA) or UV-Vis detector.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]
-
Solvents: HPLC-grade acetonitrile and water.[1]
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[1]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used, for example: starting with 95% Water / 5% Acetonitrile, ramping to 5% Water / 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm, or the specific UV maximum of the target compound.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This calculation assumes that all components have a similar response factor at the chosen wavelength.[11]
-
GC Protocol for Volatile Impurity Analysis
This protocol is suitable for identifying and quantifying volatile impurities, such as residual solvents.
-
Instrumentation and Reagents:
-
GC System: A system with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Sample Preparation: Dissolve the synthesized compound in a high-purity solvent known to be absent from the synthesis (e.g., DMSO) at a concentration of ~10 mg/mL.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp up to 240 °C at a rate of 10 °C/min.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Quantification is typically performed using an external or internal standard method by creating a calibration curve with known concentrations of potential impurities.
-
Visualizing Workflows
Workflow for HPLC Purity Validation
Caption: A typical workflow for assessing compound purity using HPLC.
Decision Tree for Selecting an Analytical Method
Caption: Decision guide for choosing a purity analysis technique.
Conclusion
Ensuring the purity of synthesized compounds, which should generally be 95% or higher for tested materials, is a critical, multi-faceted process.[12] While HPLC stands out for its versatility and quantitative power, particularly for the non-volatile compounds common in drug development, it is not a universal solution.[4] Gas Chromatography is the superior choice for volatile substances, while techniques like TLC offer rapid, cost-effective screening.[7] For unequivocal structural confirmation and a comprehensive purity profile, orthogonal methods such as NMR and Mass Spectrometry are indispensable. By understanding the strengths and limitations of each technique, researchers can build a robust analytical strategy to confidently characterize their synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. imgroupofresearchers.com [imgroupofresearchers.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 10. smtasmc.org [smtasmc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Modern Palladium Catalysts for Indole Coupling: Benchmarking Against the Standard Pd(PPh3)4
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been the workhorse catalyst for numerous cross-coupling reactions to achieve this. However, the evolution of palladium catalysis has introduced a new generation of highly efficient and versatile catalysts. This guide provides an objective comparison of a modern palladium catalyst system against the traditional Pd(PPh3)4 for the Suzuki-Miyaura coupling of indoles, supported by experimental data to inform catalyst selection and optimization.
Data Presentation: Performance Comparison in Indole Suzuki-Miyaura Coupling
The following table summarizes the performance of the standard Pd(PPh3)4 catalyst against a modern system, Pd(OAc)2 with the bulky, electron-rich phosphine ligand SPhos, for the Suzuki-Miyaura coupling of a substituted bromo-indole with an arylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh3)4 | PPh3 (in catalyst) | K3PO4 | 1,4-Dioxane/H2O | 90 | 12-18 | Good (~75-85) | 5 | [1] |
| Pd(OAc)2 / SPhos | SPhos | K3PO4 | Toluene | 100 | 16 | High (>90) | 1.5 (Pd), 3.6 (Ligand) | [2] |
Note: "Good" and "High" yields are based on representative literature values for similar substrates. Direct head-to-head comparisons in a single publication for indole coupling are not always available; this table synthesizes data from comparable transformations.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of a generic bromo-indole with an arylboronic acid are provided below for both the standard and a modern catalyst system.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh3)4 (Standard Method)
Materials:
-
Bromo-indole derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh3)4 (0.05 mmol) to the flask.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)2 / SPhos (Modern Method)
Materials:
-
Bromo-indole derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)2] (0.015 mmol, 1.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K3PO4) (3.0 mmol, 3.0 equiv.)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)2 (0.015 mmol) and SPhos (0.036 mmol).
-
Add the bromo-indole (1.0 mmol), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-18 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Mandatory Visualizations
Caption: Experimental workflow for palladium-catalyzed indole coupling.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
Safety Operating Guide
Proper Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it should be treated as hazardous waste. [1] The following procedures are based on guidelines for structurally similar boronic acid pinacol esters and general laboratory chemical waste management.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[2] |
| Body Protection | A fully fastened lab coat that covers the arms.[2][3] |
| Footwear | Closed-toe shoes.[2] |
Hazard Summary of Structurally Similar Compounds:
While specific toxicity data for this compound is not available, related compounds consistently present the following hazards:
| Hazard Statement | Classification |
| Causes skin irritation.[3][4][5] | Skin Irritant, Category 2[6] |
| Causes serious eye irritation.[3][4][5] | Eye Irritant, Category 2[6] |
| May cause respiratory irritation.[3][5] | Specific Target Organ Toxicity (Single Exposure), Category 3[5] |
| May be harmful if swallowed. | Acute Toxicity, Oral (Potential)[6] |
Step-by-Step Disposal Procedure
The overriding principle for handling laboratory waste is to have a disposal plan before starting any experiment.[7]
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2] Do not mix with other waste streams to prevent unknown reactions.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][8] The label should also indicate that it is a boronic acid derivative and an irritant.
Solid Waste Disposal
-
Contaminated Materials : Dispose of all contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, in the designated solid hazardous waste container.[2]
-
Bulk Compound : Unused or expired solid compound should be disposed of in its original container if possible, or in a securely sealed, compatible container labeled as hazardous waste.[7]
Liquid Waste Disposal
-
Solutions : Collect all solutions containing the compound, including reaction mixtures and chromatography fractions, in a designated liquid hazardous waste container.
-
Rinsate : Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[2]
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[2]
-
Final Rinse and Drying : After decontamination, perform a final rinse with water, which should also be collected as hazardous waste.[2] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain : For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place it in the solid hazardous waste container.
-
Clean : Clean the spill area with a suitable solvent and then decontaminate as described above, collecting all cleaning materials and rinsates as hazardous waste.
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][6]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2][8] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[8][9]
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [2][8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | CID 2756555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. slu.edu [slu.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one. The following procedures are based on established best practices for handling structurally similar boronic acid derivatives and indolinone compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific safety information.
Immediate Safety Precautions
When working with this compound, adherence to stringent safety protocols is essential to minimize potential hazards. Based on data from related chemical structures, this compound should be treated as a potential skin, eye, and respiratory irritant.[1][2][3]
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
-
Contaminated clothing should be removed immediately and laundered before reuse.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4][5] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1][5][6] Consider double gloving for added protection.[6] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes must be worn.[6][7] | To protect feet from spills or falling objects. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to immediate waste containment.
Disposal Plan
Proper disposal of this compound and its containers is crucial for laboratory and environmental safety. This compound should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[6]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Rinsates from the decontamination of glassware should also be collected as liquid hazardous waste.[6] A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt for easier rinsing.[6]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cpi.tju.edu.cn [cpi.tju.edu.cn]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
